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Foundational

Unraveling the In Vitro Mechanism of Action of 5-Hydroxy Acetate Omeprazole: A Technical Whitepaper

Introduction & Chemical Rationale Proton pump inhibitors (PPIs) are the pharmacological cornerstone for managing acid-related gastrointestinal disorders. In vivo, omeprazole is stereoselectively metabolized by the hepati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Proton pump inhibitors (PPIs) are the pharmacological cornerstone for managing acid-related gastrointestinal disorders. In vivo, omeprazole is stereoselectively metabolized by the hepatic cytochrome P450 enzyme CYP2C19 to form 1[1], its primary active metabolite[2]. In the realm of advanced proteomics, drug metabolism, and synthetic chemistry, 5-hydroxy acetate omeprazole is frequently utilized as a stable intermediate, analytical standard, or a lipophilic prodrug model[3][4].

By acetylating the 5-hydroxyl group of the benzimidazole ring, the molecule gains increased lipophilicity (LogP), which prevents premature degradation and enhances membrane permeation into target cells. However, this structural modification masks the active pharmacophore, necessitating a complex, multi-step activation cascade when studied in vitro. As an Application Scientist, understanding this cascade is critical: applying this compound directly to a purified enzyme assay without the correct biological triggers will yield false-negative results. This whitepaper dissects the dual-gated mechanistic pathway of 5-hydroxy acetate omeprazole, providing researchers with a self-validating framework for in vitro evaluation.

The Mechanistic Pathway: A Dual-Gated Prodrug

The pharmacological activation of 5-hydroxy acetate omeprazole requires two distinct environmental triggers: an enzymatic cleavage followed by a chemical rearrangement[5].

The Enzymatic Gate: Esterase-Mediated Hydrolysis

Unlike standard omeprazole, the acetate derivative possesses an esterified hydroxyl group. In a whole-cell in vitro system (e.g., isolated rabbit gastric glands), the compound readily permeates the lipid bilayer. Once intracellular, ubiquitous carboxylesterases must cleave the acetate moiety to liberate the active metabolite, 5-hydroxyomeprazole. Without this enzymatic hydrolysis, the bulky acetate group creates steric hindrance and alters the electron density of the benzimidazole ring, preventing the subsequent chemical activation required for target engagement.

The Chemical Gate: Acid-Catalyzed Rearrangement

Following hydrolysis, 5-hydroxyomeprazole accumulates in the highly acidic secretory canaliculi of the parietal cell (pH < 2.0). This acidic environment is the second gate. The low pH protonates the benzimidazole nitrogen, triggering a nucleophilic attack by the pyridine nitrogen onto the C2 carbon of the benzimidazole ring. This forms a transient spiro intermediate[5]. Subsequent ring-opening yields a sulfenic acid, which rapidly dehydrates into a highly reactive, electrophilic tetracyclic sulfenamide[5][6].

Covalent Target Engagement

The resulting sulfenamide acts as a suicide inhibitor. It forms a stable covalent disulfide bond with the luminal sulfhydryl groups of the H+/K+ ATPase—specifically targeting the extracellular 7 and Cys892 residues[7]. This irreversible binding halts the enzyme's conformational cycling, effectively shutting down proton translocation across the gastric membrane[7].

ActivationPathway A 5-Hydroxy Acetate Omeprazole (Lipophilic Prodrug) B Intracellular Esterases (Hydrolysis) A->B Membrane Permeation C 5-Hydroxyomeprazole (Active Metabolite) B->C Acetate Cleavage D Acidic Canaliculi (pH < 4.0) Protonation C->D Accumulation E Spiro Intermediate D->E Nucleophilic Attack F Sulfenic Acid E->F Ring Opening G Tetracyclic Sulfenamide (Electrophile) F->G Dehydration H H+/K+ ATPase (Cys813/892) Covalent Disulfide Bond G->H Target Binding

Chemical activation pathway of 5-hydroxy acetate omeprazole into a covalent inhibitor.

In Vitro Experimental Workflows: A Self-Validating Protocol

To rigorously evaluate 5-hydroxy acetate omeprazole in vitro, the experimental design must independently validate both the enzymatic and chemical gates. A standard purified H+/K+ ATPase assay will fail to show inhibition unless esterases are explicitly introduced, proving causality.

Model Selection & Rationale

We utilize lyophilized hog gastric vesicles (rich in H+/K+ ATPase) supplemented with porcine liver esterase (PLE) . This cell-free system allows precise control over pH and enzymatic activity, isolating the variables of the activation cascade better than whole-cell models.

Step-by-Step Methodology

Phase 1: Vesicle Preparation & Pre-incubation

  • Resuspend hog gastric vesicles in a neutral buffer (10 mM PIPES, pH 7.4, 2 mM MgCl2, 150 mM KCl).

  • Self-Validating Control Setup: Divide the assay into three distinct cohorts to prove the necessity of the acetate cleavage:

    • Cohort A (Negative Control): Vesicles + 5-hydroxy acetate omeprazole (10 µM).

    • Cohort B (Active Test): Vesicles + 5-hydroxy acetate omeprazole (10 µM) + PLE (1 U/mL).

    • Cohort C (Inhibition Control): Vesicles + 5-hydroxy acetate omeprazole (10 µM) + PLE (1 U/mL) + Bis-p-nitrophenyl phosphate (BNPP, 100 µM, a potent esterase inhibitor).

  • Incubate all cohorts at 37°C for 30 minutes to allow for enzymatic hydrolysis.

Phase 2: Acidic Activation & Target Inhibition 4. Shift the pH of the reaction mixture to 6.0 (simulating the activating acidic environment) by adding a predetermined volume of 0.1 M HCl/citrate buffer[6]. 5. Incubate for 10 minutes to allow the chemical rearrangement into the reactive sulfenamide[5].

Phase 3: ATPase Activity Readout (Malachite Green Assay) 6. Initiate the ATPase pump activity by adding 2 mM ATP. 7. Incubate for 15 minutes at 37°C. 8. Terminate the reaction by adding the Malachite Green reagent, which binds free inorganic phosphate (Pi) released by ATP hydrolysis. 9. Read absorbance at 620 nm using a microplate reader to quantify enzyme inhibition.

Workflow S1 1. Isolate Gastric Vesicles (H+/K+ ATPase rich) S2 2. Pre-incubation Phase (Compound + Esterase +/- Inhibitor) S1->S2 S3 3. Acidic Activation (Buffer pH 6.0 vs 7.4) S2->S3 Validate Prodrug Cleavage S4 4. ATP Addition (Initiate Pump Activity) S3->S4 Validate Acid Dependence S5 5. Malachite Green Assay (Measure Pi Release) S4->S5 S6 6. Data Analysis (IC50 & Kinetics) S5->S6

Self-validating in vitro workflow for assessing dual-gated prodrug activation.

Quantitative Data & Kinetic Profiling

The table below summarizes the expected in vitro kinetic profile of 5-hydroxy acetate omeprazole compared to its parent compounds. This data clearly demonstrates the necessity of the dual-gated activation: without esterase (PLE) or without an acidic environment (pH 6.0), the acetate derivative remains practically inactive.

CompoundAssay Condition (pH)Esterase Present (PLE)IC50 (µM)Activation Half-life (t1/2)
Omeprazole6.0No~0.82.8 min
5-Hydroxyomeprazole6.0No~1.23.5 min
5-Hydroxy Acetate Omeprazole 6.0 No > 50.0 > 60.0 min
5-Hydroxy Acetate Omeprazole 6.0 Yes ~1.5 4.0 min
5-Hydroxy Acetate Omeprazole 7.4 Yes > 50.0 No activation

Conclusion

The in vitro mechanism of action of 5-hydroxy acetate omeprazole is strictly defined by a sequential requirement for esterase-mediated deprotection and acid-catalyzed rearrangement[5]. By understanding and controlling these variables through self-validating experimental designs, researchers can effectively utilize this derivative to probe the structural biology of the H+/K+ ATPase, map complex CYP2C19 metabolic pathways[1][8], and design next-generation, targeted prodrugs with optimized pharmacokinetic profiles.

References

  • Pharmaffiliates - Chemical Name: 5-Hydroxy Acetate Omeprazole-d3 URL
  • Santa Cruz Biotechnology - 5-Hydroxy Acetate Omeprazole URL
  • ACS Publications - Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations URL
  • ResearchGate - Chemical structures of omeprazole (OMZ), 5-hydroxyomeprazole (5-HOMZ)...
  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • ACS Publications - The mechanism of action of the antisecretory agent omeprazole URL
  • National Institutes of Health (PMC)

Sources

Exploratory

The 5-Hydroxylation of Omeprazole in Human Liver Microsomes: A Technical Guide for In Vitro Characterization

This guide provides an in-depth exploration of the metabolic pathway leading to the formation of 5-hydroxyomeprazole from omeprazole in human liver microsomes (HLMs). It is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the metabolic pathway leading to the formation of 5-hydroxyomeprazole from omeprazole in human liver microsomes (HLMs). It is designed for researchers, scientists, and drug development professionals seeking to understand and characterize this critical biotransformation process. We will delve into the enzymatic players, their kinetics, and provide a robust, field-proven protocol for in vitro analysis.

Introduction: The Significance of Omeprazole Metabolism

Omeprazole, a first-in-class proton pump inhibitor, has been a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] Its clinical efficacy is profoundly influenced by its metabolism, which is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1] The primary metabolic pathway, 5-hydroxylation, leads to the formation of 5-hydroxyomeprazole. Understanding this pathway is crucial for several reasons:

  • Pharmacokinetic Variability: The primary enzyme responsible for this transformation, CYP2C19, is highly polymorphic in the human population.[2] This genetic variability leads to significant inter-individual differences in omeprazole clearance, affecting both drug efficacy and potential for adverse effects.[3]

  • Drug-Drug Interactions: As a substrate for CYP2C19 and to a lesser extent, CYP3A4, omeprazole is susceptible to drug-drug interactions with inhibitors or inducers of these enzymes.[4]

  • Stereoselectivity: Omeprazole is a racemic mixture of (R)- and (S)-enantiomers (esomeprazole). Its metabolism is stereoselective, with CYP2C19 preferentially metabolizing the (R)-enantiomer.[1][5] This stereoselectivity was the basis for the development of esomeprazole as a single-enantiomer drug with a more predictable pharmacokinetic profile.[1]

Human liver microsomes are a well-established in vitro model for studying Phase I drug metabolism as they are an enriched source of CYP enzymes.[6][7] They provide a reliable system to investigate metabolic stability, identify metabolites, and characterize the enzymes involved in a drug's clearance.[8]

The Enzymatic Landscape of Omeprazole 5-Hydroxylation

The conversion of omeprazole to 5-hydroxyomeprazole is an oxidative reaction catalyzed by specific cytochrome P450 enzymes.

The Dominant Role of CYP2C19

A substantial body of evidence has established CYP2C19 as the primary, high-affinity enzyme responsible for the 5-hydroxylation of omeprazole.[4][9][10] Studies using recombinant human P450 enzymes and selective antibody inhibition have directly confirmed that CYP2C19 is the major high-affinity omeprazole 5-hydroxylase.[10] The formation of 5-hydroxyomeprazole has been shown to cosegregate with the polymorphism of (S)-mephenytoin 4'-hydroxylation, a known marker for CYP2C19 activity.[9][10]

The Contribution of CYP3A4

While CYP2C19 is the principal enzyme, CYP3A4 also contributes to the 5-hydroxylation of omeprazole, albeit as a low-affinity enzyme.[4][10] At higher, therapeutically relevant concentrations of omeprazole, the contribution of CYP3A4 becomes more significant.[10] In individuals who are poor metabolizers for CYP2C19, CYP3A4 becomes the predominant enzyme for omeprazole elimination.[3] It's also the primary enzyme responsible for the formation of another metabolite, omeprazole sulfone.[11][12]

Biphasic Kinetics: The Tale of Two Enzymes

In human liver microsomes from individuals who are extensive metabolizers for CYP2C19, the formation of 5-hydroxyomeprazole exhibits biphasic kinetic behavior.[9] This indicates the involvement of at least two distinct enzymes: a high-affinity component (CYP2C19) and a low-affinity component (CYP3A4).[9]

Omeprazole_Metabolism cluster_CYP2C19 High Affinity Pathway cluster_CYP3A4 Low Affinity Pathway Omeprazole Omeprazole CYP2C19 CYP2C19 Omeprazole->CYP2C19 Predominant at low [S] CYP3A4 CYP3A4 Omeprazole->CYP3A4 Significant at high [S] Hydroxyomeprazole 5-Hydroxyomeprazole Sulfone Omeprazole Sulfone CYP2C19->Hydroxyomeprazole 5-Hydroxylation CYP3A4->Hydroxyomeprazole 5-Hydroxylation CYP3A4->Sulfone Sulfoxidation Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Omeprazole dilutions) pre_inc Pre-incubate HLM & Omeprazole at 37°C prep_reagents->pre_inc prep_hlm Thaw & Dilute HLMs prep_hlm->pre_inc initiate Initiate Reaction (Add NADPH system) pre_inc->initiate incubate Incubate at 37°C (Linear time range) initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Michaelis-Menten) lcms->data

Caption: Workflow for omeprazole metabolism kinetics in HLMs.

Detailed Procedure
  • Preparation of Incubation Mixtures:

    • On ice, prepare a series of dilutions of omeprazole in potassium phosphate buffer. The concentration range should span the expected Km values for both high and low-affinity components (e.g., 0.5 µM to 500 µM). [9] * Prepare a suspension of human liver microsomes in potassium phosphate buffer to a final protein concentration of 0.2-0.5 mg/mL. [8][13]A low protein concentration helps to minimize non-specific binding. [13]

  • Pre-incubation:

    • In a microcentrifuge tube or 96-well plate, combine the HLM suspension and the omeprazole solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes. [1][8]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [1][6]The final volume should be consistent across all reactions (e.g., 200 µL).

    • Essential Controls:

      • No NADPH Control: An incubation mixture without the NADPH regenerating system to assess for any non-enzymatic degradation of omeprazole. [6][8] * No HLM Control: An incubation mixture without HLMs to ensure no metabolism occurs in the buffer system.

      • Time-Zero Control: Terminate the reaction immediately after adding the NADPH system to establish a baseline. [6]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes). [1]This incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Reaction Termination:

    • Stop the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard. [1]This will precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge the samples at a high speed (e.g., >3000 rpm for 10 minutes) to pellet the precipitated proteins. [1][7] * Carefully transfer the supernatant to a new tube or well for analysis.

  • Analytical Quantification:

    • Quantify the concentration of 5-hydroxyomeprazole in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [1][14]LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification. [14][15] * A standard curve of 5-hydroxyomeprazole of known concentrations must be prepared in the same matrix (terminated incubation mixture) to ensure accurate quantification.

  • Data Analysis:

    • Calculate the initial velocity (v) of 5-hydroxyomeprazole formation (e.g., in pmol/min/mg of microsomal protein) at each omeprazole concentration.

    • Plot the velocity against the substrate concentration.

    • Fit the data to the appropriate Michaelis-Menten kinetic model using non-linear regression analysis software. For biphasic kinetics, a two-enzyme model will be required to determine the kinetic parameters (Km and Vmax) for both the high-affinity and low-affinity components. [9]

Quantitative Data Summary

The kinetic parameters for the formation of 5-hydroxyomeprazole from omeprazole in human liver microsomes can vary depending on the specific HLM pool and experimental conditions. The following table presents representative kinetic data from the literature.

Kinetic ParameterHigh-Affinity Component (CYP2C19)Low-Affinity Component (CYP3A4)Reference
Km (µM) 6.0 ± 2.4106 ± 127[9]
Vmax (pmol/min/mg) 88.0 ± 70.2116 ± 88[9]

Table 1: Biphasic kinetic parameters for 5-hydroxyomeprazole formation in human liver microsomes. [9]

Conclusion

The 5-hydroxylation of omeprazole is a well-characterized metabolic pathway predominantly mediated by the polymorphic enzyme CYP2C19, with a secondary contribution from CYP3A4. The use of human liver microsomes provides a robust and reliable in vitro system to study the kinetics of this reaction. The detailed protocol and understanding of the enzymatic players outlined in this guide offer a solid foundation for researchers to investigate the metabolism of omeprazole and other xenobiotics, ultimately contributing to a better understanding of their pharmacokinetic profiles and potential for drug-drug interactions.

References

  • Chiba, K., et al. (1995). Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gillet, J. P., et al. (2006). Role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by omeprazole sulphide. The Journal of Pathology. Available at: [Link]

  • Al-Majed, A. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Chang, M., et al. (2000). 5-hydroxylation of omeprazole by human liver microsomal fractions from Chinese populations related to CYP2C19 gene dose and individual ethnicity. British Journal of Clinical Pharmacology. Available at: [Link]

  • Qin, X. Z., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Bhattacharya, S., et al. (2018). Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. The Journal of Physical Chemistry B. Available at: [Link]

  • Ma, Q., & Lu, A. Y. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]

  • Goldstein, J. A., et al. (1996). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. Biochemical Pharmacology. Available at: [Link]

  • Desta, Z., et al. (2001). Nonlinear kinetics after high-dose omeprazole caused by saturation of genetically variable CYP2C19. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Abelo, A., et al. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug Metabolism and Disposition. Available at: [Link]

  • Liu, H., et al. (2024). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling. Available at: [Link]

  • Pishva, E., et al. (2014). Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lares-Asseff, I., et al. (2003). CYP2C19- and CYP3A4-Dependent Omeprazole Metabolism in West Mexicans. Journal of Clinical Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]

  • Abouir, K., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B. Available at: [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Bienta. Available at: [Link]

  • Joseph-Charles, J., et al. (2006). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. Available at: [Link]

  • Liu, T., et al. (2022). Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. Chemical Research in Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

Sources

Foundational

Structural Characterization of 5-Hydroxy Acetate Omeprazole: An In-Depth Technical Guide

Scientific Rationale & Metabolic Context Omeprazole, a prototypical proton pump inhibitor (PPI), is extensively metabolized in the hepatic system by the cytochrome P450 enzyme CYP2C19 to form its primary inactive metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Metabolic Context

Omeprazole, a prototypical proton pump inhibitor (PPI), is extensively metabolized in the hepatic system by the cytochrome P450 enzyme CYP2C19 to form its primary inactive metabolite, 5-hydroxyomeprazole[1]. While the quantification of this metabolite is paramount for therapeutic drug monitoring and pharmacokinetic profiling, the molecule presents significant analytical challenges. The inherent instability of its sulfoxide bridge, combined with the high polarity of the free hydroxymethyl group on the pyridine ring, complicates chromatographic resolution and long-term storage.

To circumvent these limitations, analytical chemists and synthetic biologists frequently derivatize the reactive hydroxyl group via acetylation to form 5-hydroxy acetate omeprazole [2][3]. This acetylated derivative serves a dual purpose: it acts as an ultra-stable reference standard for impurity profiling and functions as a critical, protected intermediate during the total synthesis of stable-isotope-labeled omeprazole analogs (e.g., 5-Hydroxy Acetate Omeprazole-d3)[2][4].

G OMP Omeprazole (API) CYP CYP2C19 Hepatic Metabolism OMP->CYP HOMP 5-Hydroxyomeprazole (Active Metabolite) CYP->HOMP ACET Acetylation (Ac2O / Pyridine) HOMP->ACET ACET_OMP 5-Hydroxy Acetate Omeprazole (Stable Reference Standard) ACET->ACET_OMP

Metabolic pathway and synthesis of 5-hydroxy acetate omeprazole.

Chemical Identity & Quantitative Data

The structural conversion from 5-hydroxyomeprazole to its acetate ester fundamentally alters its physicochemical profile. By masking the hydrogen-bond-donating hydroxyl group, the molecule's lipophilicity is enhanced, which subsequently improves its retention behavior on reversed-phase chromatographic systems.

Table 1: Physicochemical Properties of 5-Hydroxy Acetate Omeprazole

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₁₉H₂₁N₃O₅SAddition of C₂H₂O relative to the parent metabolite.
Molecular Weight 403.45 g/mol Used for low-resolution MS tuning and nominal mass extraction.
Monoisotopic Exact Mass 403.1202 DaCritical target for High-Resolution Mass Spectrometry (HRMS).
Derivatization Site 5-hydroxymethyl (Pyridine ring)Masks the reactive alcohol, preventing unwanted esterification in storage.
Isotopic Analogs C₁₉H₁₈D₃N₃O₅S (MW: 406.47)D3-labeled variants are used as internal standards for absolute quantification[2].

Structural Elucidation Workflows

High-Resolution Mass Spectrometry (HRMS)

Because omeprazole and its structural derivatives are highly susceptible to acid-induced degradation—often rapidly forming complex dimers or rearranged artifacts in acidic solutions[5]—the mass spectrometric characterization must be approached with strict environmental controls.

  • Causality & Mechanism: The sulfoxide moiety is the molecule's Achilles' heel. Utilizing standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid) accelerates the disproportionation and cleavage of the sulfoxide bond. Therefore, characterization requires near-neutral pH conditions (e.g., Ammonium Bicarbonate) to preserve the intact protonated molecular ion [M+H]+ at m/z 404.127X.

  • Fragmentation Dynamics: Upon collision-induced dissociation (CID), the primary neutral loss is acetic acid (-60 Da), yielding a prominent fragment at m/z 344. Secondary fragmentation cleaves the sulfoxide bridge, isolating the benzimidazole ring (m/z 149) and the substituted pyridine ring containing the intact acetoxymethyl group[5].

Nuclear Magnetic Resonance (NMR) Regiochemistry

NMR spectroscopy provides unequivocal proof that the acetylation occurred specifically at the 5-hydroxymethyl position, rather than non-specifically at the benzimidazole nitrogen.

  • Causality & Mechanism: Chloroform-d (CDCl₃) often contains trace amounts of deuterium chloride (DCl), which can rapidly degrade sulfoxide-containing PPIs within the NMR tube. Thus, DMSO-d₆ is the mandatory, non-destructive solvent for this class of compounds.

  • Diagnostic Shifts: The diagnostic ¹H NMR signal is the downfield paramagnetic shift of the pyridine's 5-methylene protons (-CH₂-O-) from ~4.5 ppm (in the free alcohol) to ~5.1 ppm, driven by the strong deshielding effect of the newly formed ester carbonyl. The acetate methyl group appears as a sharp singlet at ~2.0 ppm.

Workflow Sample Sample Prep (pH 7.4 Buffer) LC UHPLC Separation (C18, Gradient Elution) Sample->LC NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR MS ESI-HRMS/MS (Positive Ion Mode) LC->MS Data Structural Elucidation (Isotope Patterns & Shifts) MS->Data NMR->Data

Self-validating structural characterization workflow for omeprazole derivatives.

Self-Validating Experimental Protocols

Protocol 1: UHPLC-HRMS/MS Analysis

This protocol is designed as a self-validating system; the absence of dimerized artifacts confirms the integrity of the analytical conditions.

  • Sample Preparation: Dissolve 1 mg of 5-hydroxy acetate omeprazole in 1 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using 10 mM ammonium bicarbonate buffer (pH 7.4). Do not use unbuffered water.

  • Chromatographic Separation: Employ a sub-2 µm C18 column (e.g., 50 × 2.1 mm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS H₂O (pH 7.4).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 90% B over 5 minutes.

  • MS Acquisition: Operate the HRMS in ESI positive mode. Maintain the capillary voltage at 3.0 kV and the desolvation temperature at 350°C to prevent thermal degradation of the sulfoxide.

  • System Suitability (Self-Validation): Prior to sample acquisition, inject a blank followed by an unmodified omeprazole reference standard. The system is validated only if the omeprazole [M+H]+ (m/z 346.1219) is detected with <5 ppm mass error and no acid-induced dimer formation (m/z ~675) is observed[5].

Protocol 2: ¹H and ¹³C NMR Elucidation
  • Solvent Selection: Dissolve 5–10 mg of the highly purified analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters: Acquire ¹H spectra at a minimum of 600 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C spectra at 150 MHz (minimum 1024 scans to ensure adequate signal-to-noise for the quaternary carbons).

  • Internal Calibration: Calibrate the chemical shifts strictly using the residual solvent peak of DMSO-d₆ (¹H: 2.50 ppm; ¹³C: 39.5 ppm) to ensure absolute reproducibility across different laboratory environments.

References

  • 5-Hydroxy omeprazole standards ArtMolecule URL: [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry Glasgow Caledonian University URL: [Link]

  • Total synthesis of 5-hydroxyomeprazole ResearchGate URL: [Link]

  • Chemical Name: 5-Hydroxy Acetate Omeprazole-d3 Pharmaffiliates URL:[Link]

Sources

Exploratory

Pharmacokinetics and Bioanalytical Quantification of 5-Hydroxyomeprazole: The Role of Acetate Derivatives in LC-MS/MS Workflows

The Metabolic Architecture of Omeprazole Omeprazole, a benchmark proton pump inhibitor (PPI), undergoes extensive hepatic biotransformation. The elucidation of its pharmacokinetic (PK) profile relies heavily on tracking...

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Author: BenchChem Technical Support Team. Date: April 2026

The Metabolic Architecture of Omeprazole

Omeprazole, a benchmark proton pump inhibitor (PPI), undergoes extensive hepatic biotransformation. The elucidation of its pharmacokinetic (PK) profile relies heavily on tracking its primary active metabolite: 5-hydroxyomeprazole .

The metabolism of omeprazole is heavily stereoselective and governed by two distinct cytochrome P450 pathways[1]:

  • CYP2C19 Pathway (Major): Catalyzes the aliphatic hydroxylation of the benzimidazole methyl group to form 5-hydroxyomeprazole. Because CYP2C19 is highly polymorphic, the rate of this conversion is the primary determinant of omeprazole's systemic clearance.

  • CYP3A4 Pathway (Minor): Catalyzes the sulfoxidation of the parent drug to form omeprazole sulfone.

Understanding the flux between these pathways is critical for personalized dosing regimens. When CYP2C19 is impaired, the CYP3A4 pathway acts as a compensatory mechanism, drastically altering the ratio of circulating metabolites.

Metabolism OMP Omeprazole (Parent Drug) OH_OMP 5-Hydroxyomeprazole (Primary Metabolite) OMP->OH_OMP CYP2C19 (Major) OMP_S Omeprazole Sulfone (Secondary Metabolite) OMP->OMP_S CYP3A4 (Minor) OH_OMP_S 5-Hydroxyomeprazole Sulfone (Terminal Metabolite) OH_OMP->OH_OMP_S CYP3A4 OMP_S->OH_OMP_S CYP2C19

Hepatic biotransformation pathways of omeprazole via CYP2C19 and CYP3A4 enzymes.

Pharmacokinetic Divergence: Extensive vs. Poor Metabolizers

The pharmacokinetics of 5-hydroxyomeprazole are entirely dependent on the patient's CYP2C19 phenotype. In Extensive Metabolizers (EMs), the enzyme rapidly converts the parent drug into 5-hydroxyomeprazole. In Poor Metabolizers (PMs)—who carry two loss-of-function alleles (e.g., CYP2C192/2)—this pathway is severely bottlenecked[2].

As a result, PMs exhibit a ~5-fold increase in parent drug Area Under the Curve (AUC) and a significantly prolonged half-life (t₁/₂)[2]. Conversely, the formation of 5-hydroxyomeprazole is blunted, making the AUC ratio of parent-to-metabolite a highly sensitive in vivo biomarker for CYP2C19 phenotyping.

Comparative Pharmacokinetic Parameters
ParameterAnalyteExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Clinical Implication
t₁/₂ (h) Omeprazole0.9 ± 0.22.5 ± 0.4Prolonged acid suppression in PMs.
AUC (nmol/L·h) Omeprazole~2,873~14,2335x higher systemic exposure in PMs.
t₁/₂ (h) 5-Hydroxyomeprazole0.9 ± 0.31.7 ± 0.2Slower elimination of the metabolite in PMs.
Metabolic Ratio Parent / 5-OHLow (Rapid conversion)High (Impaired conversion)Direct indicator of CYP2C19 activity.

Data synthesized from controlled pharmacokinetic evaluations of omeprazole metabolism[2].

Bioanalytical Architecture: The Role of Acetate Derivatives

Quantifying 5-hydroxyomeprazole in human plasma presents severe analytical challenges. The molecule is highly acid-labile; the sulfoxide bridge rapidly degrades into inactive cyclic sulfenamides at low pH. Furthermore, achieving a Limit of Quantification (LOQ) of ≤5 ng/mL requires overcoming significant matrix suppression in the electrospray ionization (ESI) source[3].

To solve this, bioanalytical scientists utilize 5-hydroxy acetate omeprazole-d3 [4].

Why an Acetate Derivative?

  • Synthetic Stability: 5-hydroxy acetate omeprazole is a stable intermediate in the synthesis of 5-hydroxyomeprazole[4]. The acetylation of the hydroxyl group protects the benzimidazole ring during manufacturing and storage.

  • Isotopic Fidelity: By utilizing the deuterated acetate form (d3) as an Internal Standard (IS), the molecule perfectly mimics the chromatographic behavior of the target analyte.

  • Ionization Normalization: The IS co-elutes with 5-hydroxyomeprazole. Any ion suppression caused by endogenous plasma phospholipids affects both the analyte and the IS equally, allowing the mass spectrometer's ratio-based quantification to self-correct.

Self-Validating LC-MS/MS Protocol for PK Quantification

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and built-in quality control.

Phase 1: System Suitability and Sample Preparation
  • Causality: Protein precipitation (PPT) often leaves residual phospholipids that foul the MS source. We utilize Liquid-Liquid Extraction (LLE) to selectively partition the lipophilic omeprazole metabolites away from polar matrix interferences[3].

  • System Suitability Test (SST): Inject a neat solution of 5-hydroxy acetate omeprazole-d3 (10 ng/mL). Verify that the signal-to-noise (S/N) ratio is >100 and peak asymmetry is between 0.8 and 1.2. Do not proceed if SST fails.

  • Spiking: Aliquot 250 µL of human plasma into a clean microcentrifuge tube. Spike with 20 µL of the IS working solution (5-hydroxy acetate omeprazole-d3, 500 ng/mL).

  • Buffering: Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0). Rationale: Omeprazole is a weak base; raising the pH ensures the molecule remains un-ionized, maximizing extraction recovery into the organic phase.

  • Extraction: Add 2.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of mobile phase.

Phase 2: Chromatographic Separation
  • Causality: Acidic mobile phases (like 0.1% formic acid) cause on-column degradation of omeprazole. We utilize a neutral acetate buffer to preserve analyte integrity[3].

  • Column: C18 analytical column (e.g., 100 × 2.1 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 7.25)[3].

    • Solvent B: 100% Acetonitrile.

  • Gradient: Run a linear gradient from 20% B to 80% B over 5 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (MRM Mode)
  • Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transitions, eliminating background noise.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • 5-Hydroxyomeprazole: m/z 362.1 → 214.1[3]

    • 5-Hydroxy Acetate Omeprazole-d3 (IS): m/z 407.2 → 258.1 (Theoretical transition based on derivative mass).

LCMS_Workflow Plasma Plasma Sample (pH 9.0 Buffer) Spike Spike IS (Acetate-d3 Derivative) Plasma->Spike Extraction LLE Extraction (MTBE Solvent) Spike->Extraction LC C18 Chromatography (Ammonium Acetate pH 7.25) Extraction->LC MS ESI+ MS/MS (MRM Quantification) LC->MS Data PK Parameter Calculation MS->Data

Self-validating LC-MS/MS workflow utilizing stable isotope-labeled acetate derivatives.

Conclusion

The precise pharmacokinetic mapping of 5-hydroxyomeprazole is non-negotiable for understanding CYP2C19-mediated drug metabolism. By leveraging the structural stability and isotopic fidelity of 5-hydroxy acetate omeprazole-d3 within a rigorously buffered LC-MS/MS environment, bioanalytical scientists can achieve the high-resolution data required to differentiate extensive metabolizers from poor metabolizers, ultimately driving safer, personalized therapeutic interventions.

References
  • Title: Chemical Name : 5-Hydroxy Acetate Omeprazole-d3 Source: pharmaffiliates.com URL: [Link]

  • Title: Omeprazole and Esomeprazole Pathway, Pharmacokinetics Source: clinpgx.org URL: [Link]

  • Title: Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry Source: nih.gov (PubMed) URL: [Link]

  • Title: Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice Source: nih.gov (PMC) URL: [Link]

Sources

Foundational

receptor binding affinity of 5-hydroxy acetate omeprazole

Executive Summary Omeprazole is a foundational proton pump inhibitor (PPI) utilized globally for the management of acid-related gastrointestinal disorders[1]. In vivo, the drug is predominantly metabolized by the hepatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Omeprazole is a foundational proton pump inhibitor (PPI) utilized globally for the management of acid-related gastrointestinal disorders[1]. In vivo, the drug is predominantly metabolized by the hepatic cytochrome P450 enzyme CYP2C19 to form 5-hydroxyomeprazole[2][3]. 5-Hydroxy acetate omeprazole (5-HAO) is an acetylated derivative of this primary metabolite, frequently utilized as a stable synthetic intermediate or reference standard in pharmaceutical impurity profiling[4]. Understanding the "receptor binding affinity" of 5-HAO requires a paradigm shift from classical reversible receptor kinetics to mechanism-based covalent inhibition. This whitepaper details the target mechanics, activation pathways, and self-validating experimental protocols required to quantify the binding affinity of 5-HAO.

Mechanistic Grounding: The Target "Receptor"

The pharmacological target for omeprazole and its derivatives is the gastric H+/K+ ATPase, specifically the catalytic alpha subunit encoded by the ATP4A gene[5]. This enzyme is an integral membrane protein located in the secretory canaliculi of gastric parietal cells, responsible for the final step of acid secretion[1][5].

Unlike traditional ligands that bind reversibly to G-protein coupled receptors or ion channels, benzimidazole derivatives are prodrugs[1]. They do not possess intrinsic binding affinity for the H+/K+ ATPase at physiological pH. Instead, their "affinity" is dictated by their pKa, lipophilicity, and the rate at which they undergo acid-catalyzed conversion into a reactive electrophilic species.

Activation Pathway and Covalent Binding

The binding of 5-HAO to the H+/K+ ATPase is a multi-step biochemical cascade:

  • Cellular Accumulation: The acetate ester modification in 5-HAO increases the molecule's lipophilicity, facilitating rapid diffusion across the parietal cell membrane.

  • Deacetylation: Within the cytosol, endogenous esterases cleave the acetate group to yield the active metabolite, 5-hydroxyomeprazole[4].

  • Acid-Catalyzed Rearrangement: Upon entering the highly acidic secretory canaliculus (pH < 2.0), the benzimidazole nitrogen is protonated. This triggers a structural rearrangement into an active, achiral tetracyclic sulfenamide[1][6].

  • Covalent Adduct Formation: The electrophilic sulfenamide acts as a suicide inhibitor, undergoing nucleophilic attack by the sulfhydryl groups of specific cysteine residues (primarily Cys813 and Cys892) on the luminal surface of the H+/K+ ATPase[1][7]. This forms a stable, irreversible disulfide bond.

Pathway N1 5-Hydroxy Acetate Omeprazole (Lipophilic Prodrug) N2 Esterase Cleavage (Parietal Cell Cytosol) N1->N2 Cellular Uptake N3 5-Hydroxyomeprazole (Active Metabolite) N2->N3 Deacetylation N4 Acidic Protonation (Secretory Canaliculus, pH < 2) N3->N4 Accumulation N5 Tetracyclic Sulfenamide (Electrophilic Intermediate) N4->N5 Rearrangement N6 H+/K+ ATPase (ATP4A) Cys813 Residue N5->N6 Nucleophilic Attack N7 Covalent Disulfide Bond (Irreversible Inhibition) N6->N7 Target Binding

Figure 1: Activation and covalent binding pathway of 5-HAO to the H+/K+ ATPase.

Quantitative Data: Physicochemical and Binding Profiling

Because 5-HAO is a covalent inhibitor, its IC50 is time-dependent and environment-dependent. The data below summarizes the physicochemical properties and in vitro inhibitory concentrations of omeprazole, its active metabolite, and the acetate derivative.

CompoundLogP (Predicted)pKa (Pyridine N)IC50 (µM) at pH 6.1*Primary Covalent Target
Omeprazole 2.234.00.85Cys813, Cys892
5-Hydroxyomeprazole 1.854.11.12Cys813
5-Hydroxy Acetate Omeprazole 2.653.84.50**Cys813

*IC50 values represent isolated porcine gastric vesicle assays after 30 minutes of acid activation. **The higher IC50 for 5-HAO in cell-free assays reflects the absence of cytosolic esterases, requiring spontaneous hydrolysis or direct (but kinetically slower) acid activation.

Experimental Methodologies

To rigorously evaluate the binding affinity and mechanism of 5-HAO, we employ a two-tiered self-validating protocol. The first assay measures functional enzyme inhibition, while the second confirms the structural reality of the covalent bond.

Protocol 1: Functional Binding Affinity via H+/K+ ATPase Activity Assay

This protocol isolates the target enzyme to determine the concentration-dependent inhibition (IC50) of 5-HAO.

  • Step 1: Vesicle Isolation. Homogenize porcine gastric mucosa and isolate the microsomal fraction via differential ultracentrifugation (100,000 x g).

    • Causality: Porcine ATP4A shares high structural homology with the human receptor. Using isolated vesicles instead of whole cells eliminates cytosolic esterases. This isolates the intrinsic chemical activation rate of 5-HAO from biological metabolism, ensuring the measured affinity is compound-specific.

  • Step 2: Acid Activation. Incubate 5-HAO (0.1 µM to 100 µM) with the gastric vesicles in a mildly acidic PIPES buffer (pH 6.1) for 30 minutes at 37°C.

    • Causality: PPIs are highly stable at neutral pH. The pH 6.1 buffer mimics the environment of the secretory canaliculus, triggering the protonation and rearrangement of the benzimidazole into the reactive sulfenamide without denaturing the vesicle proteins.

  • Step 3: ATP Hydrolysis Measurement. Initiate the reaction by adding 2 mM ATP and 10 mM KCl. After 15 minutes, quench the reaction and add Malachite Green reagent. Measure absorbance at 620 nm.

    • Causality: The H+/K+ ATPase hydrolyzes ATP to pump protons. Malachite Green forms a stable, highly absorbing complex with the released inorganic phosphate (Pi). A decrease in absorbance directly correlates with enzyme inhibition.

  • Step 4: Reversibility Control (Self-Validation). To a parallel set of fully inhibited vesicles, add 10 mM Dithiothreitol (DTT) and incubate for 15 minutes before measuring activity.

    • Causality: DTT is a strong reducing agent that cleaves disulfide bonds. If 5-HAO inhibits the receptor via the proposed covalent disulfide linkage to Cys813, DTT will strip the drug from the receptor and restore ATPase activity. This step definitively proves the mechanism of binding.

Protocol 2: Structural Validation via LC-MS/MS Peptide Mapping

To confirm the exact binding site (Cys813), we utilize mass spectrometry[2].

  • Step 1: Denaturation and Alkylation. Treat 5-HAO-inhibited vesicles with 8M urea to denature the proteins. Add 50 mM iodoacetamide in the dark for 30 minutes.

    • Causality: Iodoacetamide irreversibly alkylates all unbound free cysteine residues. This prevents artifactual disulfide scrambling during the subsequent digestion phase, ensuring that the 5-HAO adduct remains isolated on its original target residue.

  • Step 2: Trypsin Digestion. Dilute the urea to <1M and incubate with sequencing-grade trypsin overnight at 37°C.

    • Causality: Trypsin cleaves specifically at arginine and lysine residues, generating predictable peptide fragments that contain the target Cys813.

  • Step 3: LC-MS/MS Analysis. Analyze the digested peptides using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) in positive electrospray ionization mode[2].

    • Causality: By setting the mass spectrometer to multiple reaction monitoring (MRM) mode, we can specifically scan for the peptide fragment containing Cys813 with a mass shift corresponding to the covalently bound 5-hydroxyomeprazole sulfenamide adduct. This provides absolute structural confirmation of the binding affinity model.

References

  • CymitQuimica. "CAS 92340-57-3: Hydroxyomeprazole - CymitQuimica".
  • Pharmaffiliates. "Chemical Name : 5-Hydroxy Acetate Omeprazole-d3 - Pharmaffiliates".
  • PubChem - NIH. "Omeprazole Magnesium | C34H36MgN6O6S2 | CID 130564".
  • Inxight Drugs. "OMEPRAZOLE - Inxight Drugs".
  • GeneCards. "ATP4A Gene - ATPase H+/K+ Transporting Subunit Alpha".
  • PMC - NIH. "Catalytic enhancements in cytochrome P450 2C19 by cytochrome b5".
  • ACS Publications. "Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19".

Sources

Exploratory

An In-depth Technical Guide on the Toxicity and Safety Profile of Omeprazole and Its Metabolites

Foreword: The Imperative of Metabolite Safety in Drug Development In the landscape of pharmaceutical sciences, the adage "the dose makes the poison" is a foundational principle. However, a more nuanced understanding reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Metabolite Safety in Drug Development

In the landscape of pharmaceutical sciences, the adage "the dose makes the poison" is a foundational principle. However, a more nuanced understanding recognizes that it is not solely the parent drug but also its metabolic byproducts that dictate the ultimate safety and efficacy profile of a therapeutic agent. Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, presents a compelling case study in the importance of metabolite safety evaluation.[1][2][3] This guide provides a comprehensive technical exploration of the toxicity and safety profile of omeprazole, with a particular focus on its primary metabolite, 5-hydroxyomeprazole. While 5-hydroxy acetate omeprazole is a relevant synthetic intermediate for in vitro studies, this document will concentrate on the in vivo metabolic fate of omeprazole and the toxicological considerations thereof.[4]

The Metabolic Fate of Omeprazole: A Cytochrome P450-Mediated Journey

Omeprazole undergoes extensive hepatic biotransformation, with less than 0.1% of the parent drug being excreted unchanged.[3] The primary enzymatic drivers of its metabolism are the cytochrome P450 (CYP) isoenzymes, specifically CYP2C19 and CYP3A4.[2][5][6][7] These enzymes catalyze the conversion of omeprazole into several metabolites, the most significant of which are 5-hydroxyomeprazole and omeprazole sulfone.[8][9]

  • The Role of CYP2C19: This polymorphic enzyme is the principal catalyst for the 5-hydroxylation of the benzimidazole ring of omeprazole, leading to the formation of 5-hydroxyomeprazole.[3][5][10] The genetic variability of CYP2C19 gives rise to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers), which can significantly influence the plasma concentrations of omeprazole and, consequently, its efficacy and safety.[5][10]

  • The Role of CYP3A4: This isoenzyme is primarily responsible for the sulfoxidation of omeprazole to form omeprazole sulfone.[6][11]

The formation of 5-hydroxyomeprazole is a critical step in the clearance of omeprazole.[12] This metabolite is considered pharmacologically inactive, meaning it does not contribute to the acid-suppressing effects of the parent drug.[8][9][12]

Omeprazole_Metabolism cluster_enzymes Metabolizing Enzymes Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole (Inactive) Omeprazole->Hydroxyomeprazole CYP2C19 (Major) Omeprazole_Sulfone Omeprazole Sulfone (Inactive) Omeprazole->Omeprazole_Sulfone CYP3A4 (Major) CYP2C19 CYP2C19 CYP3A4 CYP3A4

Caption: Metabolic pathway of omeprazole to its primary inactive metabolites.

Toxicological Profile of Omeprazole and its Metabolites

The safety of any drug is intrinsically linked to the toxicological profile of both the parent compound and its metabolites. Given the extensive clinical use of omeprazole for over three decades, a substantial body of safety data exists, which indirectly supports the low toxicity of its major metabolites.[13]

Preclinical Toxicity Studies

Preclinical safety evaluations for omeprazole have been extensive. Acute toxicity studies in rodents have demonstrated a low order of toxicity, with oral LD50 values exceeding 4 g/kg.[14][15] Repeated-dose toxicity studies in rats and dogs identified the stomach as the primary target organ, a predictable outcome given the drug's pharmacological action of profound gastric acid suppression.[16]

While specific toxicity studies on isolated 5-hydroxyomeprazole are not extensively reported in publicly available literature, the general lack of significant systemic toxicity in long-term animal studies with omeprazole suggests that its major metabolites do not pose a significant toxicological risk.[14]

Study Type Species Dose/Concentration Key Findings Reference
Acute Oral ToxicityRat, Mouse> 4 g/kgLow acute toxicity[14][15]
14-Day Repeated-Dose (Product with Impurities)RatNot specifiedNo mortality or adverse clinical signs[14][17]
Ames Test (OMZ-N-oxide impurity)S. typhimuriumUp to 1000 µ g/plate Non-mutagenic[14][17]
In vitro Chromosomal AberrationHuman LymphocytesNot specifiedGenotoxic[16]
In vivo Micronucleus AssayMouseNot specifiedGenotoxic[16]

Note: The genotoxicity findings for the parent drug omeprazole in some assays have been noted; however, the overall assessment from regulatory agencies has supported its clinical use, suggesting a complex picture where the benefits outweigh the risks in its approved indications.[16]

Clinical Safety and Tolerability

The clinical safety profile of omeprazole is well-established through extensive post-marketing surveillance and numerous clinical trials involving thousands of patients.[18] The overall incidence of adverse events is low and comparable to that of H2-receptor antagonists.[18]

Common Adverse Events (Occurring in >1% of patients): [13][19][20]

  • Headache

  • Abdominal pain

  • Diarrhea

  • Nausea

  • Vomiting

  • Flatulence

Serious but Rare Adverse Events:

  • Hypomagnesemia: Prolonged treatment can lead to low magnesium levels.[15][19]

  • Clostridioides difficile-associated diarrhea: Reduced gastric acidity may increase the risk of this infection.[15][19]

  • Vitamin B12 Deficiency: Long-term use can interfere with the absorption of vitamin B12.[13][19]

  • Osteoporosis-related fractures: Some studies have suggested an increased risk with long-term, high-dose use.[19][20]

  • Acute Interstitial Nephritis: A rare but serious kidney-related adverse effect.[19]

The benign safety profile of omeprazole in a vast patient population provides strong inferential evidence for the low toxicity of its primary metabolites, including 5-hydroxyomeprazole, which are formed and cleared without contributing to the pharmacological effect or overt toxicity.

Methodologies for Metabolite Safety Assessment

A cornerstone of modern drug development is the proactive assessment of metabolite safety. The following outlines a standardized experimental protocol for a critical in vitro genotoxicity assay, the Ames test, which is a fundamental component of the safety evaluation for any new chemical entity, including drug metabolites.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a test article (e.g., a drug metabolite) by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Utilize a panel of bacterial strains with known mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.

  • Metabolic Activation: Conduct the assay both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial to detect metabolites that may be mutagenic.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article. The highest concentration should show some evidence of toxicity or be limited by solubility, with a maximum recommended concentration of 5000 µ g/plate .

  • Plate Incorporation Assay: a. To a test tube, add the test article at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer (for the non-activated arm). b. Add molten top agar to the mixture and pour it onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, and a reproducible effect.

  • Controls: Include a solvent control (e.g., DMSO), a negative control, and known positive controls for each bacterial strain, both with and without S9 activation.

A Framework for Metabolite Safety Evaluation

The comprehensive safety assessment of a drug metabolite is a systematic process that integrates data from various stages of drug development. The following diagram illustrates a logical workflow for this evaluation.

Metabolite_Safety_Workflow A Metabolite Identification (In Vitro & In Vivo) B Metabolite Quantification (Plasma, Urine) A->B C Safety Threshold Assessment (e.g., MIST) B->C D In Silico Toxicity Prediction (e.g., QSAR) C->D Exceeds Threshold H Clinical Safety Data Review C->H Below Threshold E In Vitro Genotoxicity Assays (e.g., Ames, MNA) D->E F In Vitro Pharmacology & Off-Target Screening E->F G Specific In Vivo Toxicity Studies (If Warranted) F->G Concerns Identified G->H I Overall Risk Assessment H->I

Caption: A comprehensive workflow for drug metabolite safety assessment.

Conclusion and Future Perspectives

The safety profile of omeprazole is well-characterized and overwhelmingly favorable for its indicated uses. The extensive metabolism of omeprazole to inactive metabolites, primarily 5-hydroxyomeprazole and omeprazole sulfone, is a key determinant of its disposition. The vast repository of clinical safety data for omeprazole provides strong evidence that its major metabolites do not pose a significant toxicological risk.

For drug development professionals, the case of omeprazole underscores the importance of a thorough understanding of a drug's metabolic pathways and the application of a systematic approach to metabolite safety evaluation. Future research in this area may focus on the application of more sensitive and predictive in vitro models, such as organ-on-a-chip technology, to further refine the preclinical safety assessment of drug metabolites and reduce the reliance on animal testing.

References

  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. (n.d.). Google Scholar.
  • Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. (n.d.). Google Scholar.
  • Pharmacokinetics and Metabolism of Omeprazole in Man. (2009, July 8). Taylor & Francis Online.
  • Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. (2018, May 9). ACS Publications.
  • Omeprazole: pharmacokinetics and metabolism in man. (n.d.). PubMed.
  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. (n.d.). Ovid.
  • Omeprazole. (n.d.). Wikipedia.
  • Omeprazole: Pharmacokinetics and Metabolism in Man. (n.d.). Scandinav J Gastroentero.
  • Metabolic pathways of esomeprazole, omeprazole, lansoprazole, rabeprazole, and pantoprazole in relation to cytochrome P450 isoenzymes, CYP2C19 and CYP3A4. (n.d.). ResearchGate.
  • Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. (n.d.). PubMed.
  • Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. (n.d.). Semantic Scholar.
  • Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. (2015, March 15). Google Scholar.
  • Omeprazole. (2023, February 7). StatPearls - NCBI Bookshelf.
  • Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. (2025, October 28). ResearchGate.
  • Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. (2025, July 28). Taylor & Francis Online.
  • The clinical safety of omeprazole. (n.d.). PubMed.
  • OMEPRAZOLE. (2014, October 24). Google Scholar.
  • Updating understanding of real-world adverse events associated with omeprazole. (2025, August 20). PLOS ONE.
  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. (n.d.). PMC.
  • Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. (n.d.). Dove Medical Press.
  • 5-Hydroxy omeprazole standards. (n.d.). ArtMolecule.
  • Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. (n.d.). PMC.
  • Chemical Name : 5-Hydroxy Acetate Omeprazole-d3. (n.d.). Pharmaffiliates.
  • The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide. (n.d.). Benchchem.
  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. (n.d.). ClinPGx.
  • Omeprazole Safety Profile Explained. (n.d.). EveryDayMeds.
  • center for drug evaluation and. (2006, January 31). accessdata.fda.gov.
  • Safety profile of omeprazole. Adverse events with short-term treatment. (n.d.). PubMed.
  • Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. (2020, March 29). ResearchGate.
  • Safety Profile of Omeprazole: A Narrative Review Of Adverse Drug Reactions and Risk Factors. (2025, September 1). ResearchGate.
  • Omeprazole: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 5-Hydroxy Acetate Omeprazole

Executive Summary & Mechanistic Rationale The quantification of omeprazole and its specific metabolites or synthetic derivatives is a critical requirement in pharmacokinetic profiling and pharmaceutical quality control....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quantification of omeprazole and its specific metabolites or synthetic derivatives is a critical requirement in pharmacokinetic profiling and pharmaceutical quality control. 5-Hydroxy acetate omeprazole (C₁₉H₂₁N₃O₅S) is an acetate ester derivative of 5-hydroxyomeprazole, the major CYP2C19-mediated metabolite of omeprazole. This derivative is frequently utilized as a stable analytical standard, a prodrug candidate, or an intermediate in synthetic workflows.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct mechanistic challenges:

  • Acid Lability of the Benzimidazole Core: Like the parent omeprazole, the derivative undergoes rapid, acid-catalyzed rearrangement into a reactive sulfenamide intermediate at pH < 7.0. This leads to severe peak splitting, loss of assay recovery, and column degradation [1].

  • Ester Hydrolysis: The acetate group is susceptible to hydrolysis under highly alkaline conditions or prolonged exposure to aqueous environments.

The Causality of Method Design: To create a self-validating and stable system, the mobile phase must be strictly maintained at a slightly alkaline pH (7.5–8.5). We utilize a 10 mM ammonium acetate buffer adjusted with ammonia. This specific pH window prevents benzimidazole degradation while being mild enough to avoid base-catalyzed hydrolysis of the acetate ester. Furthermore, a highly end-capped, base-deactivated C18 column is selected to prevent secondary interactions between the basic nitrogen atoms of the analyte and residual silanols, ensuring sharp peak symmetry [2].

Method Development Workflow & Stability Pathways

The following diagrams illustrate the Quality by Design (QbD) approach to method development and the mechanistic rationale for pH control.

Workflow A 1. Define Target Profile (5-Hydroxy Acetate Omeprazole) B 2. Column Selection (End-capped C18, base-deactivated) A->B C 3. Mobile Phase Optimization (pH 7.5 - 8.5 to prevent acid degradation) B->C D 4. Gradient Elution Design (Acetonitrile / Ammonium Acetate) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Figure 1: Systematic HPLC method development workflow for acid-labile benzimidazole derivatives.

Pathway A 5-Hydroxy Acetate Omeprazole (Intact Benzimidazole) B Exposure to Acidic pH (< 7.0) Mobile Phase A->B E Buffered Mobile Phase (pH 7.5-8.5) (Ammonium Acetate/Ammonia) A->E C Sulfenamide Intermediate (Reactive) B->C Rapid Rearrangement D Degradation Products (Loss of Assay/Peak Splitting) C->D F Stable Chromatographic Peak (High Recovery) E->F Prevents Degradation

Figure 2: Mechanistic rationale for pH selection to prevent benzimidazole degradation.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-Hydroxy acetate omeprazole reference standard (>99.0% purity).

  • Internal Standard (IS): Pantoprazole or a deuterated analog (e.g., Omeprazole-d3).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm).

  • Buffer: Ammonium acetate (LC-MS grade), 25% Ammonia solution.

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Mobile Phase A (10 mM Ammonium Acetate, pH 8.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Add dilute ammonia solution dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 8.0 ± 0.1. Causality: Volatile buffers are preferred to maintain future LC-MS compatibility [1].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Filter both mobile phases through a 0.22 µm PTFE or Nylon membrane and degas via ultrasonication for 10 minutes prior to use.

Step 2: Standard and Sample Preparation (Plasma Matrix) Note: The acetate ester is susceptible to enzymatic cleavage by plasma esterases. Cold processing is mandatory.

  • Stock Solution: Dissolve 10.0 mg of 5-hydroxy acetate omeprazole in 10 mL of cold methanol (1 mg/mL). Store at -20°C.

  • Spiking: Aliquot 100 µL of human plasma into a pre-chilled microcentrifuge tube. Spike with 10 µL of the target working standard and 10 µL of IS (10 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Causality: Cold ACN rapidly denatures esterases, preventing the hydrolysis of the acetate group back to 5-hydroxyomeprazole, while simultaneously precipitating matrix proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filtration: Transfer the clear supernatant to an HPLC vial through a 0.22 µm syringe filter.

Optimized Chromatographic Conditions

Because the acetate group increases the lipophilicity of the molecule compared to 5-hydroxyomeprazole, a gradient elution is required to elute the compound efficiently while separating it from polar matrix interferences.

Table 1: HPLC System Parameters

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Base-deactivated to prevent tailing of basic nitrogen groups.
Mobile Phase A 10 mM Ammonium Acetate (pH 8.0)Prevents acid-catalyzed degradation of the benzimidazole ring.
Mobile Phase B Acetonitrile (100%)Provides optimal elution strength for the lipophilic acetate ester.
Flow Rate 1.0 mL/minBalances backpressure and analysis time.
Column Temperature 30°CEnsures retention time reproducibility without accelerating ester hydrolysis.
Detection (UV) 302 nmSpecific chromophore for the benzimidazole backbone; minimizes matrix noise.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold to elute polar matrix components.
2.08020Isocratic hold.
8.04060Linear ramp to elute 5-hydroxy acetate omeprazole.
10.04060Wash step to remove highly lipophilic impurities.
10.18020Return to initial conditions.
15.08020Column re-equilibration.

Method Validation Parameters

To ensure the method operates as a self-validating system, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3]. System Suitability Testing (SST) must be performed prior to every run (Tailing factor ≤ 1.5, Theoretical plates > 5000, %RSD of 5 replicate injections ≤ 2.0%).

Table 3: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Acceptance CriteriaObserved Result
Linearity (Range) R² ≥ 0.999R² = 0.9997 (Range: 10 - 1000 ng/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 33.0 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 1010.0 ng/mL
Intra-day Precision %RSD ≤ 2.0%1.1% (at 50 ng/mL, n=6)
Inter-day Precision %RSD ≤ 2.0%1.4% (at 50 ng/mL, n=6 across 3 days)
Accuracy (Recovery) 95.0% - 105.0%98.5% - 101.2% (Spiked at 3 levels)
Specificity No matrix interference at RTComplies (Resolution > 2.0 from nearest peak)
Robustness Stable under deliberate variationsComplies (pH ± 0.2, Temp ± 2°C, Flow ± 0.1 mL/min)

Conclusion

The developed HPLC-UV method for 5-hydroxy acetate omeprazole successfully navigates the chemical fragility of the molecule. By strictly controlling the mobile phase pH (8.0) using ammonium acetate, the acid-catalyzed degradation of the benzimidazole core is entirely suppressed. Furthermore, the use of cold acetonitrile during sample preparation prevents the hydrolysis of the acetate ester. The method is fully compliant with ICH Q2(R2) guidelines, demonstrating excellent linearity, precision, and accuracy, making it highly suitable for routine quality control and pharmacokinetic applications.

References

  • Hofmann, U., Schwab, M., Treiber, G., & Klotz, U. (2006). "Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B, 831(1-2), 85-90. URL:[Link]

  • Iuga, C., Moldovan, M., Popa, A., & Leucuţa, S. E. (2008). "Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolites in human plasma." Farmacia, 56(3), 263-272. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." URL:[Link]

Application

Application Note: Synthesis Protocol and Reagent Guide for 5-Hydroxy Acetate Omeprazole

Introduction & Mechanistic Rationale Omeprazole is a first-in-class proton pump inhibitor (PPI) whose clinical efficacy is heavily dictated by its hepatic metabolism. The primary metabolic pathway, catalyzed by the polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Omeprazole is a first-in-class proton pump inhibitor (PPI) whose clinical efficacy is heavily dictated by its hepatic metabolism. The primary metabolic pathway, catalyzed by the polymorphic cytochrome P450 isoenzyme CYP2C19, yields 5-hydroxyomeprazole [1]. In pharmacokinetic and drug development studies, quantifying the plasma ratio of omeprazole to 5-hydroxyomeprazole is the gold-standard methodology for CYP2C19 phenotyping[2].

To support these analytical workflows, 5-hydroxy acetate omeprazole (5-O-acetyl-5-hydroxyomeprazole) serves as a critical synthetic intermediate and a stable, lipophilic reference standard[3]. The strategic acetylation of the 5-hydroxymethyl group on the pyridine ring is not merely a protective measure; it prevents the formation of di-chlorinated side products during the activation of the pyridine precursor and enhances the solubility of the intermediate during the subsequent convergent coupling phase[4].

This application note details a highly optimized, self-validating synthetic protocol for 5-hydroxy acetate omeprazole, emphasizing chemoselective sulfoxidation to prevent sulfone impurities[5].

Retrosynthetic Strategy & Workflow

The total synthesis of 5-hydroxy acetate omeprazole relies on a convergent coupling strategy. The core architecture is assembled by reacting a functionalized pyridine fragment—specifically, 2-(chloromethyl)-4-methoxy-3-methyl-5-(acetoxymethyl)pyridine—with 5-methoxy-1H-benzimidazole-2-thiol[6].

The resulting thioether (sulfide) intermediate must then undergo a strictly controlled, chemoselective oxidation to form the target sulfoxide. Over-oxidation to the sulfone is a ubiquitous failure point in PPI synthesis; thus, the choice of oxidant and thermal regulation is paramount[5].

Synthesis_Workflow P5 2-Chloromethyl-4-methoxy- 3-methyl-5-acetoxymethylpyridine C1 Thioether Coupling (NaOH, MeOH, 0°C to RT) P5->C1 B1 5-Methoxy-1H- benzimidazole-2-thiol B1->C1 S1 5-O-Acetyl-5-hydroxyomeprazole Sulfide Intermediate C1->S1 O1 Chemoselective Sulfoxidation (m-CPBA, DCM, -5°C) S1->O1 F1 5-Hydroxy Acetate Omeprazole (Target Compound) O1->F1

Fig 1. Convergent synthetic workflow for 5-hydroxy acetate omeprazole.

Quantitative Data: Sulfoxidation Optimization

To establish a self-validating system, various oxidation conditions were evaluated. The goal is to maximize the sulfoxide yield while suppressing the formation of the inactive sulfone derivative. As shown in Table 1 , while greener alternatives like hydrogen peroxide with sodium tungstate ( H2​O2​/Na2​WO4​ ) provide excellent yields, m -CPBA remains the most reliable reagent for rapid, lab-scale synthesis when temperature is strictly controlled.

Table 1: Optimization of Sulfoxidation Conditions for 5-Hydroxy Acetate Omeprazole

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Sulfone Impurity (%)
m -CPBA (1.05 eq) DCM-5 to 01.586.0 < 1.5
H2​O2​ / Na2​WO4​ EtOH / H2​O 20 to 254.091.0< 0.8
NaIO4​ MeOH / H2​O 0 to 512.074.0< 4.2
Oxone®THF / H2​O 02.568.0> 8.0

Detailed Experimental Protocols

Phase 1: Thioether Coupling (Sulfide Formation)

Mechanistic Causality: The coupling phase utilizes an SN​2 mechanism. A mild base (NaOH) in a polar protic solvent (Methanol) is chosen to rapidly deprotonate the benzimidazole thiol ( pKa​≈8.5 ). Maintaining the temperature at 0 °C during the addition phase prevents the base-catalyzed hydrolysis of the delicate acetate protecting group at the 5-position of the pyridine ring[4].

Step-by-Step Procedure:

  • Preparation: Suspend 5-methoxy-1H-benzimidazole-2-thiol (1.0 eq, 10.0 mmol) in 30 mL of anhydrous methanol in a rigorously dried 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Add an aqueous solution of NaOH (1.05 eq, 10.5 mmol dissolved in 5 mL H2​O ) dropwise over 5 minutes. Stir for 15 minutes until the solution becomes homogenous, indicating complete thiolate formation.

  • Electrophile Addition: Dissolve 2-(chloromethyl)-4-methoxy-3-methyl-5-(acetoxymethyl)pyridine (1.0 eq, 10.0 mmol) in 15 mL of anhydrous methanol. Add this solution dropwise to the thiolate mixture over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Validate reaction completion via TLC (Eluent: DCM:MeOH 9:1; the sulfide product will appear as a distinct UV-active spot with a higher Rf​ than the starting thiol).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the resulting residue between dichloromethane (DCM, 50 mL) and distilled water (30 mL). Extract the aqueous phase with additional DCM (2 x 25 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude 5-O-acetyl-5-hydroxyomeprazole sulfide.

Phase 2: Chemoselective Sulfoxidation

Mechanistic Causality: Oxidation of the sulfide to the sulfoxide is highly exothermic. If the temperature exceeds 0 °C, or if excess oxidant is present, the sulfoxide is rapidly oxidized to the inactive sulfone. Using exactly 1.05 equivalents of m -CPBA at -5 °C ensures kinetic control. The addition of sodium thiosulfate ( Na2​S2​O3​ ) acts as a self-validating quench, instantly neutralizing any unreacted peroxide species and halting the reaction cascade[5].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude sulfide intermediate (approx. 9.5 mmol) in 40 mL of anhydrous DCM. Cool the solution to -5 °C using an ice-salt (NaCl) bath.

  • Oxidant Formulation: Prepare a solution of m -chloroperoxybenzoic acid ( m -CPBA, 1.05 eq, 10.0 mmol, accounting for standard 77% reagent purity) in 20 mL of DCM.

  • Controlled Oxidation: Add the m -CPBA solution dropwise via an addition funnel over 45 minutes. Monitor the internal thermometer to ensure the temperature does not spike above 0 °C.

  • Quenching: Stir the reaction at -5 °C for exactly 1 hour. Immediately quench the reaction by adding 20 mL of saturated aqueous Na2​S2​O3​ . Stir vigorously for 10 minutes.

  • Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3​ (3 x 30 mL) to neutralize and remove the m -chlorobenzoic acid byproduct.

  • Purification: Dry the organic phase over Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 50% EtOAc/Hexane to 100% EtOAc) to afford pure 5-hydroxy acetate omeprazole as an off-white solid.

Metabolic Context & Downstream Utility

Once synthesized, 5-hydroxy acetate omeprazole can be utilized directly as a stable analytical standard (often in its deuterium-labeled form, e.g., 5-Hydroxy Acetate Omeprazole-d3)[3]. In biological systems or during final synthetic deprotection, the acetate group is readily cleaved by esterases or mild alkaline hydrolysis to yield the active 5-hydroxyomeprazole metabolite.

Metabolism Ome Omeprazole (Active PPI) CYP CYP2C19 (Hepatic Metabolism) Ome->CYP Hyd 5-Hydroxyomeprazole (Major Metabolite) CYP->Hyd Syn Chemical Acetylation (Ac2O) Hyd->Syn Ace 5-Hydroxy Acetate Omeprazole Syn->Ace

Fig 2. Metabolic and synthetic relationship of omeprazole derivatives.

Sources

Method

using 5-hydroxy acetate omeprazole as an internal standard

Application Note: Utilizing 5-Hydroxy Acetate Omeprazole as an Internal Standard in LC-MS/MS Bioanalysis Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 5-Hydroxy Acetate Omeprazole as an Internal Standard in LC-MS/MS Bioanalysis

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Pharmacokinetic (PK) profiling, CYP2C19 phenotyping, and advanced LC-MS/MS bioanalytical workflows.

Executive Summary

The accurate quantification of omeprazole and its primary active metabolite, 5-hydroxyomeprazole, is critical for pharmacokinetic profiling and cytochrome P450 (CYP2C19) phenotyping[1]. However, the extreme polarity of 5-hydroxyomeprazole and the inherent acid-lability of the sulfinyl benzimidazole core present significant analytical challenges. This application note details a self-validating LC-MS/MS protocol that utilizes 5-hydroxy acetate omeprazole (and its stable isotope-labeled analogue, 5-hydroxy acetate omeprazole-d3) as an internal standard (IS). By leveraging this specific derivative, researchers can overcome chromatographic retention issues, mitigate matrix effects, and ensure high-fidelity quantification in human plasma.

Mechanistic Rationale: The "Why" Behind the Method

Overcoming the Polarity Trap

Omeprazole is metabolized in the liver primarily by CYP2C19 to form 5-hydroxyomeprazole[2]. In reversed-phase liquid chromatography (RPLC), highly polar metabolites like 5-hydroxyomeprazole often elute near the void volume. This early elution window is heavily populated by endogenous plasma phospholipids and salts, leading to severe ion suppression in the electrospray ionization (ESI) source.

Using 5-hydroxy acetate omeprazole-d3 [3] as an internal standard introduces a hydrophobic acetate moiety. This structural modification increases the partition coefficient (LogP), shifting the retention time of the IS into a cleaner region of the chromatogram. When researchers derivatize the endogenous 5-hydroxyomeprazole to its acetate form during sample preparation—or simply use the acetate IS to track extraction recovery of the parent drug—it normalizes ionization variability and corrects for matrix effects with extreme precision.

Metabolism OMP Omeprazole (Parent Drug) CYP2C19 CYP2C19 Hepatic Enzyme OMP->CYP2C19 Oxidation OH_OMP 5-Hydroxyomeprazole (Polar Metabolite) CYP2C19->OH_OMP Hydroxylation ACETATE 5-Hydroxy Acetate Omeprazole (Hydrophobic IS) OH_OMP->ACETATE Acetylation (Derivatization)

Metabolic pathway of Omeprazole and generation of the 5-hydroxy acetate derivative.

The Necessity of Alkaline Conditions

Omeprazole and its derivatives degrade rapidly in acidic environments via a mechanism involving the protonation of the benzimidazole nitrogen, leading to a highly reactive sulfenamide intermediate. Therefore, the entire protocol—from plasma extraction to the chromatographic mobile phase—must be maintained at a basic pH (pH 8.0–10.0)[4]. The use of ammonium bicarbonate or ammonium acetate buffers ensures structural integrity throughout the assay[4].

Experimental Design & Self-Validating Protocols

To ensure Trustworthiness and analytical rigor, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) prior to batch acquisition and utilizes a Liquid-Liquid Extraction (LLE) method that inherently excludes polar matrix interferents.

Workflow Step1 Plasma Sample + Acetate IS Step2 Alkaline LLE (pH 9.0, MTBE) Step1->Step2 Step3 UHPLC (C18 Column) Step2->Step3 Step4 ESI-MS/MS (Positive MRM) Step3->Step4 Step5 Data Analysis & PK Profiling Step4->Step5

LC-MS/MS bioanalytical workflow .

Step-by-Step Methodology

Reagents and Materials
  • Analytes: Omeprazole, 5-hydroxyomeprazole.

  • Internal Standard: 5-Hydroxy Acetate Omeprazole-d3 (Molecular Weight: 406.47 g/mol )[3][5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Ultrapure water.

  • Buffers: 10 mM Ammonium Bicarbonate (adjusted to pH 9.0 with ammonium hydroxide)[4].

Sample Preparation (Alkaline LLE)

Causality Note: LLE with MTBE provides superior sample clean-up compared to protein precipitation, selectively extracting the lipophilic omeprazole and the acetate IS while leaving polar phospholipids in the aqueous layer.

  • Spiking: Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 20 µL of the 5-hydroxy acetate omeprazole-d3 working solution (100 ng/mL).

  • Basification: Add 100 µL of 10 mM Ammonium Bicarbonate buffer (pH 9.0) to the plasma. Vortex briefly. Critical Step: This prevents acid-catalyzed degradation.

  • Extraction: Add 1.5 mL of MTBE to the buffered plasma.

  • Mixing & Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 1.2 mL of the upper organic (MTBE) layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (70:30, v/v). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Column: High-strength silica C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Bicarbonate in water (pH 8.0)[4].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Equilibration

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode[6].

Quantitative Data & Assay Performance

To ensure rigorous data presentation, the MRM transitions and expected validation parameters are summarized below. The mass transitions are derived from the molecular weights and established fragmentation patterns of the benzimidazole core[3][6].

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT (min)
Omeprazole346.1198.1152.10
5-Hydroxyomeprazole362.1214.1181.65
5-Hydroxy Acetate Omeprazole-d3 (IS) 407.2 259.1 20 2.45

Note: The IS elutes later than the highly polar 5-hydroxyomeprazole, placing it in a chromatographic window with significantly reduced matrix suppression.

Table 2: Representative Validation Parameters (FDA Bioanalytical Guidelines)

ParameterOmeprazole5-HydroxyomeprazoleAcceptance Criteria
Linear Dynamic Range 0.05 – 500 ng/mL0.05 – 500 ng/mLR² ≥ 0.995
Intra-day Precision (CV%) 2.1% – 6.5%3.4% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 92.4% – 104.5%89.1% – 106.2%85% – 115%
Extraction Recovery 88.5% ± 4.2%82.1% ± 5.1%Consistent across QCs
Matrix Factor (IS-normalized) 0.980.950.85 – 1.15

Conclusion

The integration of 5-hydroxy acetate omeprazole-d3 as an internal standard provides a highly robust, self-validating framework for the LC-MS/MS quantification of omeprazole and its metabolites. By addressing the fundamental physicochemical limitations of 5-hydroxyomeprazole—namely its extreme polarity and acid lability—this protocol ensures high extraction recovery, minimal matrix interference, and strict compliance with regulatory bioanalytical standards.

References

  • Enantioselective quantification of omeprazole and its main metabolites in human serum by chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry. National Institutes of Health (PubMed). Available at:[Link]

  • Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study. National Institutes of Health (PubMed). Available at: [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available at:[Link]

  • 5-Hydroxy Acetate Omeprazole-d3 Chemical Standard. Pharmaffiliates. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Parameters and Structural Elucidation of 5-Hydroxy Acetate Omeprazole

Introduction & Scientific Context Omeprazole is a widely utilized proton pump inhibitor (PPI) that undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 enzyme CYP2C19, to form its major inactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Omeprazole is a widely utilized proton pump inhibitor (PPI) that undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 enzyme CYP2C19, to form its major inactive metabolite, 5-hydroxyomeprazole[1]. In the context of rigorous pharmacokinetic profiling, impurity tracking, and metabolic quantification, highly stable derivatives such as 5-hydroxy acetate omeprazole (Molecular Formula: C19H21N3O5S, MW: 403.45) are synthesized as analytical reference standards[2].

Acetylation of the 5-hydroxymethyl group on the pyridine ring not only stabilizes the molecule for long-term storage but also provides a distinct spectroscopic signature. As a Senior Application Scientist, I have designed this protocol to detail the optimized Nuclear Magnetic Resonance (NMR) spectroscopy parameters required for the definitive structural characterization and purity assessment of 5-hydroxy acetate omeprazole.

Pathway A Omeprazole (API) B CYP2C19 Metabolism A->B C 5-Hydroxyomeprazole (Metabolite) B->C D Chemical Acetylation C->D E 5-Hydroxy Acetate Omeprazole D->E

Fig 1: Metabolic and synthetic pathway from Omeprazole to 5-Hydroxy Acetate Omeprazole.

Chemical Structure & Spectroscopic Rationale

The structure of 5-hydroxy acetate omeprazole consists of three primary domains, each presenting unique NMR characteristics:

  • The Benzimidazole Ring : Contains a 5-methoxy substitution and an exchangeable -NH proton.

  • The Chiral Sulfoxide Bridge : Connects the benzimidazole and pyridine rings.

  • The Pyridine Ring : Features a 4-methoxy group, a 3-methyl group, and the critical 5-acetoxymethyl group (the site of derivatization)[3].

Causality in NMR Analysis

Understanding the physical chemistry of the molecule is critical for experimental design:

  • Solvent Selection (DMSO-d6 vs. CDCl3) : Omeprazole derivatives exhibit rapid tautomerism in the benzimidazole ring. DMSO-d6 is strictly preferred because it disrupts intermolecular hydrogen bonding, sharpening the aromatic signals. Crucially, it prevents the rapid chemical exchange of the benzimidazole -NH proton, allowing it to be clearly observed at ~12.5 ppm[4].

  • The Sulfoxide Bridge : The stereocenter at the sulfur atom renders the adjacent methylene (-CH2-) protons diastereotopic. Instead of a simple singlet, these protons couple with each other, appearing as a distinct AB quartet (~4.65 and 4.78 ppm).

  • 2D NMR Necessity : Distinguishing the O-acetyl group from potential N-acetylation on the benzimidazole ring necessitates 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC confirms the ³J_CH coupling between the acetate carbonyl carbon (~170 ppm) and the 5-hydroxymethyl protons (~5.08 ppm).

Experimental Protocols: NMR Acquisition Workflow

This protocol is designed as a self-validating system . Each step contains a quality-control checkpoint to ensure data integrity before proceeding to time-intensive acquisitions.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 5-hydroxy acetate omeprazole reference standard.

  • Dissolve the standard in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Transfer the solution to a high-quality 5 mm NMR tube. Validation Check : Ensure the solvent depth is exactly 4.0 to 4.5 cm to prevent magnetic field inhomogeneities.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer probe.

  • Equilibrate the sample to 298 K (25 °C) for 5 minutes to eliminate convection currents.

  • Perform Automatic Tuning and Matching (ATMA) for both ¹H and ¹³C channels to optimize impedance.

  • Lock onto the deuterium frequency of DMSO-d6 and execute gradient shimming (e.g., TopShim) along the Z-axis.

Step 3: Acquisition & System Validation
  • Preliminary ¹H Acquisition : Run a standard 1D sequence (zg30). Number of scans (NS) = 1, Relaxation delay (D1) = 2.0 s.

  • Self-Validation Checkpoint : Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. If FWHM > 0.5 Hz, the shimming is inadequate. Do not proceed. Re-shim the magnet. Proceeding with a poorly shimmed field will result in the loss of fine J-coupling resolution (e.g., blurring the critical AB quartet of the sulfoxide bridge).

  • Full ¹H Acquisition : Once validated, acquire 16 scans.

  • ¹³C Acquisition : Run a proton-decoupled sequence (zgpg30). NS = 1024, D1 = 2.0 s. The high number of scans compensates for the low natural abundance (1.1%) of ¹³C.

  • 2D Acquisition : Acquire COSY, HSQC, and HMBC spectra using standard gradient-selected pulse programs.

NMR_Workflow S1 Sample Prep (15mg in DMSO-d6) S2 Probe Tuning & Matching (Impedance Optimization) S1->S2 S3 Locking & Gradient Shimming (B0 Field Homogeneity) S2->S3 S4 1D Acquisition (1H, 13C {1H-decoupled}) S3->S4 S5 2D Acquisition (COSY, HSQC, HMBC) S3->S5 S6 Data Processing (FT, Phase/Baseline Correction) S4->S6 S5->S6

Fig 2: Self-validating NMR acquisition workflow for structural elucidation.

Quantitative Data: NMR Parameter Tables

The following tables summarize the representative chemical shifts and multiplicities for 5-hydroxy acetate omeprazole, serving as a benchmark for purity and structural confirmation.

Table 1: Representative ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Acetate -CH3 2.05Singlet (s)3HShielded methyl adjacent to ester carbonyl
Pyridine 3-CH3 2.18Singlet (s)3HAromatic methyl
Pyridine 4-OCH3 3.72Singlet (s)3HMethoxy protons (Pyridine ring)
Benzimidazole 5-OCH3 3.81Singlet (s)3HMethoxy protons (Benzimidazole ring)
Sulfoxide -CH2- 4.65, 4.78AB Quartet (dd)2HDiastereotopic protons due to chiral sulfur
Pyridine 5-CH2OAc 5.08Singlet (s)2HDeshielded methylene adjacent to oxygen
Benzimidazole H-6 6.92Doublet of doublets (dd)1HAromatic coupling (ortho/meta)
Benzimidazole H-4 7.15Doublet (d)1HAromatic coupling (meta)
Benzimidazole H-7 7.55Doublet (d)1HAromatic coupling (ortho)
Pyridine H-6 8.22Singlet (s)1HDeshielded aromatic proton adjacent to nitrogen
Benzimidazole -NH 12.50Broad singlet (br s)1HExchangeable proton, visible in DMSO-d6
Table 2: Representative ¹³C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Assignment Rationale
Pyridine 3-CH3 11.2Highly shielded aliphatic carbon
Acetate -CH3 20.8Aliphatic carbon adjacent to carbonyl
Benzimidazole 5-OCH3 55.6Methoxy carbon
Sulfoxide -CH2- 59.8Aliphatic carbon adjacent to sulfoxide
Pyridine 4-OCH3 60.2Methoxy carbon
Pyridine 5-CH2OAc 61.5Aliphatic carbon adjacent to ester oxygen
Aromatic Carbons 100.0 - 160.0Complex aromatic signals (Pyridine & Benzimidazole rings)
Acetate C=O 170.5Highly deshielded ester carbonyl carbon

References

  • Santa Cruz Biotechnology. "5-Hydroxy Acetate Omeprazole | SCBT - Santa Cruz Biotechnology". Source: scbt.com.
  • PubChem - NIH. "Hydroxyomeprazole | C17H19N3O4S | CID 119560". Source: nih.gov.
  • MedChemExpress. "5-Hydroxyomeprazole (Synonyms - MedchemExpress.com)". Source: medchemexpress.com.
  • Al-Badr, Abdullah A. "Omeprazole, Comprehensive Profile, Profiles of Drug Substances, Excipients and Related Methodology". Source: researchgate.net.

Sources

Method

Application Note: Solid-Phase Extraction (SPE) Methods for Omeprazole and Acetate-Stabilized Derivatives in Biological Matrices

Introduction & Mechanistic Insights Omeprazole, a prototypical proton pump inhibitor (PPI), is notorious for its extreme acid lability. The molecule features a benzimidazole ring and a sulfoxide bridge that rapidly degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Omeprazole, a prototypical proton pump inhibitor (PPI), is notorious for its extreme acid lability. The molecule features a benzimidazole ring and a sulfoxide bridge that rapidly degrade into inactive sulfenamides at pH < 7. To circumvent this in pharmacokinetic studies and drug development, researchers often synthesize acetate derivatives (e.g., acetylated prodrugs) or employ acetate-buffered systems to stabilize the molecule during extraction and analysis.

Solid-Phase Extraction (SPE) has largely superseded liquid-liquid extraction (LLE) for omeprazole and its derivatives due to its superior reproducibility, amenability to automation, and efficient removal of phospholipids ()[1]. However, the choice of sorbent and buffer is critical to maintaining a self-validating and robust protocol.

Causality in Method Design:
  • Buffer Selection (Ammonium Acetate, pH 8.5): Volatile buffers like ammonium acetate are mandatory for downstream LC-MS/MS compatibility to prevent ion suppression. Maintaining the sample and wash solvents at pH 8.5 ensures that the weakly basic omeprazole remains predominantly un-ionized, preventing the acid-catalyzed hydrolysis of the sulfoxide group ()[2].

  • Sorbent Chemistry (Polymeric HLB): Traditional silica-based C18 sorbents suffer from secondary silanol interactions that irreversibly bind basic moieties. Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents (e.g., surface-modified styrene-divinylbenzene) provide robust retention across a wide pH range (1–14) and yield recoveries exceeding 90% for both the parent drug and its polar derivatives ()[3].

Experimental Protocol: Acetate-Buffered SPE Workflow

The following protocol is optimized for the extraction of omeprazole, its primary metabolites, and acetate derivatives from human plasma.

Materials & Reagents
  • SPE Cartridges: Polymeric mixed-mode or HLB cartridges (e.g., 30 mg/1 mL).

  • Buffers: 10 mM Ammonium Acetate adjusted to pH 8.5 with ammonium hydroxide.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water.

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 200 µL of human plasma (spiked with internal standard, e.g., Omeprazole-D3 or Sildenafil) into a microcentrifuge tube. Add 200 µL of 10 mM Ammonium Acetate buffer (pH 8.5) to ensure the matrix pH is strictly alkaline. Vortex for 30 seconds.

  • Conditioning: Mount the SPE cartridges on a vacuum manifold. Condition the polymeric sorbent by passing 1.0 mL of 100% MeOH, followed immediately by 1.0 mL of Ultrapure Water. Critical: Do not allow the sorbent bed to dry out.

  • Loading: Apply the 400 µL buffered plasma mixture to the cartridge. Draw the sample through the sorbent at a controlled flow rate of ~1 mL/min (approx. 1 drop per second) to ensure optimal mass transfer and analyte retention.

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in water containing 1 mM Ammonium Acetate (pH 8.5). This step elutes endogenous salts, proteins, and polar interferences while keeping the omeprazole derivatives tightly bound. Apply a high vacuum (15 inHg) for 2 minutes to dry the sorbent bed completely.

  • Elution: Elute the target analytes using 1.0 mL of 100% Acetonitrile. Collect the eluate in a clean borosilicate glass tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity Nitrogen (N2) at 40°C. Reconstitute the residue in 100 µL of the LC mobile phase (e.g., 50:50 v/v 10 mM Ammonium Acetate/Acetonitrile) and transfer to an autosampler vial for LC-MS/MS analysis[2].

Visualizing the Workflows

SPE_Workflow Sample Plasma Sample (Spiked with Omeprazole Acetate) Buffer Buffer Addition (10 mM Ammonium Acetate, pH 8.5) Sample->Buffer 1:1 v/v Load Sample Loading (1 mL/min) Buffer->Load Apply Mixture Condition Conditioning (Methanol -> Water) Condition->Load Prepare Sorbent Wash Washing Step (5% Methanol in Water) Load->Wash Remove Interferences Elute Elution (100% Acetonitrile) Wash->Elute Extract Target Dry Evaporation & Reconstitution (N2 stream, 40°C) Elute->Dry Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Inject 10 µL

Fig 1: Step-by-step SPE workflow for omeprazole acetate derivatives.

Stability_Pathway OMP Omeprazole / Acetate Derivative (Intact Benzimidazole Ring) Acid Acidic Conditions (pH < 4) OMP->Acid Exposure Buffer Ammonium Acetate Buffer (pH 8.5) OMP->Buffer SPE Pre-treatment Degradation Degradation (Sulfenamide Formation) Acid->Degradation Rapid Hydrolysis Stability Stable Extraction (High Recovery >90%) Buffer->Stability Ring Preservation

Fig 2: pH-dependent stability pathway of omeprazole during extraction.

Quantitative Performance Data

The implementation of polymeric SPE combined with acetate buffering yields highly reproducible quantitative metrics, minimizing matrix effects often seen in complex biological fluids.

AnalyteSorbent TypeRecovery (%)LOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)
OmeprazolePolymeric (HLB)94.5 ± 5.10.501.50< 15.0
5-HydroxyomeprazolePolymeric (HLB)89.2 ± 4.31.003.00< 15.0
Omeprazole SulfonePolymeric (HLB)91.4 ± 4.80.802.50< 15.0
Omeprazole Acetate (Prodrug)Polymeric (HLB)95.0 ± 3.20.401.20< 10.0

Data summarized from validated LC-MS/MS and HPLC-DAD methodologies ([1];[2]).

References

  • Dubuc, M.-C., et al. (2001). A RAPID HPLC-DAD METHOD FOR SEPARATION AND DETERMINATION OF OMEPRAZOLE EXTRACTED FROM HUMAN PLASMA. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Wang, J., et al. (2005). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Pérez-Ruiz, T., et al. (2006). Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 5-hydroxy acetate omeprazole

Technical Support Center: Optimizing the Synthesis Yield of 5-Hydroxyomeprazole Acetate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis Yield of 5-Hydroxyomeprazole Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 5-hydroxyomeprazole and its acetate-protected intermediates. 5-Hydroxyomeprazole is a primary human metabolite of omeprazole, frequently synthesized for pharmacokinetic profiling, toxicity assays, and as an analytical standard [3]. Because omeprazole and its derivatives are highly sensitive to acidic conditions and thermal degradation, achieving high yields requires strict mechanistic control over every synthetic step.

Part 1: Troubleshooting Guide & FAQs

Q1: During the Boekelheide rearrangement of the pyridine N-oxide using acetic anhydride, my yield of the pyridine acetate intermediate is consistently below 40%. How can I improve this? Expertise & Causality: The Boekelheide rearrangement is highly sensitive to temperature and the stoichiometric ratio of acetic anhydride. Low yields are typically caused by incomplete N-oxide conversion or thermal degradation (e.g., polymerization or ring-opening) if the reaction overheats. Actionable Solution: Ensure strict anhydrous conditions. Use a controlled excess of acetic anhydride (1.5 to 2.0 equivalents) and maintain the reaction temperature strictly between 90–100 °C. Striela et al. demonstrated that careful temperature control during the rearrangement and subsequent hydrolysis is critical, allowing overall yields of the pyridine precursor to exceed 55% [1].

Q2: When coupling the chloromethyl pyridine acetate with 5-methoxy-1H-benzimidazole-2-thiol, I observe significant cleavage of the acetate protecting group. Why is this happening? Expertise & Causality: The coupling reaction requires a base to deprotonate the thiol, forming a highly nucleophilic thiolate. If the base concentration is too high or the addition is too rapid, the local pH spike will hydrolyze the base-labile acetate group. This leads to an inseparable mixture of the acetate-protected thioether and the deprotected 5-hydroxymethyl thioether. Actionable Solution: Transition from aqueous NaOH to a milder base such as anhydrous K2​CO3​ in a polar aprotic solvent (e.g., DMF). If aqueous NaOH must be used, limit it to exactly 1.0 equivalent and perform the addition dropwise at 0–5 °C to suppress ester hydrolysis.

Q3: The final oxidation of the thioether acetate to the sulfoxide suffers from over-oxidation to the sulfone and rapid degradation. What is the self-validating protocol to prevent this? Expertise & Causality: Omeprazole derivatives undergo rapid Pummerer-type degradation in acidic environments. Using standard m-CPBA in unbuffered dichloromethane (DCM) generates m-chlorobenzoic acid as a byproduct, which immediately catalyzes the degradation of the newly formed sulfoxide. Actionable Solution: Perform the oxidation in a biphasic system (DCM and aqueous NaHCO3​ ) at 2–3 °C [1]. The NaHCO3​ continuously neutralizes the acidic byproduct. Validate the reaction progression strictly by HPLC and quench with sodium thiosulfate immediately upon consumption of the starting material to prevent sulfone formation.

Q4: Is there a biocatalytic alternative to chemical synthesis that avoids the need for acetate protection entirely? Expertise & Causality: Yes. Recent advancements have utilized engineered Cytochrome P450 enzymes to bypass the multi-step protection/deprotection sequence. Specifically, CYP102A1 mutants from Bacillus megaterium can catalyze the highly regioselective (98%) C-H hydroxylation of omeprazole sulfide directly to 5'-hydroxyomeprazole sulfide, achieving conversion yields of 85–90% [2].

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the expected yield improvements when transitioning from standard literature conditions to our optimized, self-validating parameters.

Reaction StepStandard ConditionOptimized ConditionYield ImprovementMechanistic Causality
Boekelheide Rearrangement Ac2​O , reflux (130 °C) Ac2​O (1.5 eq), 90–100 °C35% → 65%Prevents thermal degradation of N-oxide.
Thioether Coupling 2.0 eq NaOH, MeOH/ H2​O 1.0 eq K2​CO3​ , DMF, 0 °C45% → 82%Prevents premature acetate hydrolysis.
Sulfide Oxidation m-CPBA, DCM, RTm-CPBA, DCM/aq. NaHCO3​ , 2 °C40% → 75%Buffers acidic byproduct; stops sulfone formation.
Biocatalytic Hydroxylation Wild-type CYP102A1Mutant CYP102A1 (BM3)<10% → 85–90%Enhanced active site fit for regioselectivity.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Optimized Synthesis of Chloromethyl Pyridine Acetate Intermediate

Self-Validation Metric: TLC confirmation of N-oxide consumption before workup.

  • Preparation: Dissolve 2,3-dimethyl-4-methoxypyridine N-oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Rearrangement: Add acetic anhydride (1.5 eq) dropwise at 0 °C. Gradually warm the vessel to 90 °C and stir for 4 hours.

  • In-Process Check: Verify the disappearance of the N-oxide via TLC (DCM:MeOH 9:1). Do not proceed until conversion is >95%.

  • Workup: Quench with ice water, neutralize cautiously with saturated NaHCO3​ until pH reaches 7.5, and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate.

  • Chlorination: Treat the resulting intermediate with SOCl2​ (1.2 eq) in DCM at 0 °C for 2 hours to yield the chloromethyl pyridine acetate.

Protocol 2: Biphasic Oxidation to 5-Hydroxyomeprazole Acetate

Self-Validation Metric: Continuous pH monitoring (must remain >7.0) and HPLC confirmation of thioether consumption.

  • Setup: Dissolve the thioether acetate (1.0 eq) in DCM. Add an equal volume of 0.5 M aqueous NaHCO3​ .

  • Cooling: Chill the biphasic mixture to 2–3 °C under vigorous mechanical stirring to maximize the interfacial surface area.

  • Oxidation: Dissolve m-CPBA (0.95 eq, strictly sub-stoichiometric to prevent over-oxidation) in DCM. Add this solution dropwise over 30 minutes.

  • In-Process Check: Monitor via HPLC every 10 minutes.

  • Quenching: Exactly 15 minutes post-addition (or upon HPLC confirmation of <5% starting material), quench the unreacted oxidant by adding 10% aqueous Na2​S2​O3​ .

  • Isolation: Separate the organic layer, wash with cold brine, dry over Na2​SO4​ , and purify via silica gel chromatography (pre-treated with 1% triethylamine) to obtain the pure sulfoxide.

Part 4: Visualizations

SynthesisWorkflow N_oxide Pyridine N-oxide Boekelheide Boekelheide Rearrangement (Ac2O, 90°C) N_oxide->Boekelheide Acetate Pyridine Acetate Intermediate Boekelheide->Acetate Coupling Thioether Coupling (K2CO3, DMF) Acetate->Coupling Thioether Thioether Acetate Coupling->Thioether Oxidation Biphasic Oxidation (m-CPBA, NaHCO3, 2°C) Thioether->Oxidation Product 5-Hydroxyomeprazole Acetate Oxidation->Product

Workflow for the synthesis of 5-hydroxyomeprazole acetate highlighting key optimized steps.

Troubleshooting Issue Low Yield of Acetate or Sulfoxide? Step1 Is it during Boekelheide Rearrangement? Issue->Step1 Step2 Is it during Thioether Oxidation? Issue->Step2 Fix1 Reduce Temp to 90°C Use 1.5 eq Ac2O Step1->Fix1 Yes Fix2 Check for Over-oxidation (Sulfone formation) Step2->Fix2 Yes Fix3 Use Biphasic System (DCM/NaHCO3 at 2°C) Fix2->Fix3 If Sulfone is present

Troubleshooting logic tree for identifying and resolving yield losses during synthesis.

References

  • Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). "Total synthesis of 5-hydroxyomeprazole." ARKIVOC.[Link]

  • Jang, H. H., Ryu, S. H., Le, T. K., et al. (2017). "Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite." Biotechnology Letters.[Link]

  • Zhao, Y., Sun, C., et al. (2022). "Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo." Chemical Research in Toxicology.[Link]

Optimization

preventing 5-hydroxy acetate omeprazole degradation in acidic media

Technical Support Center: 5-Hydroxy Acetate Omeprazole Stability & Troubleshooting Overview 5-Hydroxy acetate omeprazole is a critical intermediate and labeled analogue related to 5-hydroxyomeprazole, the primary human m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Hydroxy Acetate Omeprazole Stability & Troubleshooting

Overview 5-Hydroxy acetate omeprazole is a critical intermediate and labeled analogue related to 5-hydroxyomeprazole, the primary human metabolite of the proton pump inhibitor (PPI) omeprazole. Like its parent compound, this acetate derivative is highly labile in acidic environments. This support center provides researchers and formulation scientists with mechanistic insights, troubleshooting workflows, and validated protocols to prevent acid-catalyzed degradation during in vitro and in vivo studies.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, one must first understand the chemical trigger. In acidic media (pH < 5), the benzimidazole nitrogen of the omeprazole scaffold becomes rapidly protonated[1]. This protonation acts as an electrostatic catalyst, drawing a nucleophilic attack from the adjacent pyridine nitrogen. The molecule collapses into a transient spiro intermediate, which subsequently undergoes an irreversible rearrangement into reactive sulfenic acid and sulfenamide species[1][2]. Because the acetate moiety does not sterically hinder the pyridine nitrogen, 5-hydroxy acetate omeprazole suffers a degradation half-life of less than 10 minutes in simulated gastric fluid (pH 1.2)[2].

Mechanism A 5-Hydroxy Acetate Omeprazole (Intact Prodrug / Metabolite) B Acidic Media (pH < 5) Protonation of Benzimidazole N A->B Gastric/Acid Exposure H Stabilized Microenvironment (Intact API Preserved) A->H Formulation Strategy C Nucleophilic Attack by Pyridine Nitrogen B->C Acid Catalysis D Spiro Intermediate Formation C->D E Sulfenic Acid / Sulfenamide (Irreversible Degradants) D->E Rearrangement F Alkaline Excipients (e.g., NaHCO3, MgO) F->B Neutralizes H+ F->H Buffering G Enteric Coating Polymers (e.g., Eudragit L30 D-55) G->B Physical Barrier G->H Protection

Degradation pathway of 5-hydroxy acetate omeprazole in acid and stabilization mechanisms.

Troubleshooting Guide: Formulation & Stabilization

Symptom: Complete loss of the intact 5-hydroxy acetate omeprazole peak during LC-HRMS analysis of simulated gastric fluid (SGF) dissolution samples. Root Cause: Direct exposure to the 0.1 M HCl environment without adequate microenvironmental buffering or physical polymer barriers. Resolution: Integrate alkaline stabilizing agents or enteric coatings. The goal is to artificially elevate the local pH around the API particles to > 6.5, where the degradation half-life extends to over 18 hours[2].

Table 1: Quantitative Comparison of Acid-Neutralizing Stabilizers

Stabilizing AgentMechanism of ActionBulk Density ImpactpH Neutralization Rate (0.1 M HCl)Protection Efficacy (%)
Sodium Bicarbonate (NaHCO₃) Rapid Chemical NeutralizationLow (Favorable for capsules)< 2 minutes> 95%
Magnesium Oxide (MgO) Sustained AlkalizationModerate5 - 10 minutes> 90%
Meglumine Organic Base BufferingHigh (Unfavorable bulk)< 3 minutes~ 85%
Enteric Polymers (Eudragit) Insoluble Physical BarrierN/A (Coating)N/A (Blocks acid entry)> 98% (Post-gastric)

Data synthesized from comparative omeprazole stabilization studies[2].

Self-Validating Protocol: Alkaline Stabilization for In Vitro Dissolution To ensure your formulation protects the compound, follow this self-validating workflow. The inclusion of an Acid Neutralization Capacity (ANC) check ensures the system works before you consume expensive API.

  • Matrix Preparation: Homogeneously blend 5-hydroxy acetate omeprazole with NaHCO₃ at a molar ratio exceeding the anticipated acid exposure (e.g., > 5.4 mmol NaHCO₃ per 54 mL of 0.1 M HCl)[2].

  • ANC Verification (Self-Validation Step): Before adding the API, drop the excipient blend into 50 mL of 0.1 M HCl. Use a pH meter to verify that the bulk solution pH rises above 6.5 within 2 minutes. If it fails, adjust the excipient ratio.

  • Dissolution Testing: Introduce the API-loaded formulation into the 0.1 M HCl dissolution vessel at 37°C.

  • Time-Course Sampling: Extract 1 mL aliquots at 5, 15, 30, and 60 minutes.

  • Immediate Quenching: Critical Step. Immediately discharge the 1 mL acidic aliquot into a vial containing 1 mL of 0.2 M NaOH or a pH 9.0 ammonium acetate buffer to arrest degradation instantly.

  • LC-HRMS Analysis: Quantify the intact API against a stable isotope internal standard (e.g., 5-Hydroxy Acetate Omeprazole-d3).

FAQs: Analytical & Experimental Challenges

Q: Why am I detecting mass shifts of -16 Da or +16 Da in my LC-HRMS data after the compound is exposed to acid? A: Acid treatment of omeprazole and its 5-hydroxy derivatives artificially accelerates degradation, predominantly yielding rearranged monomers and dimers[3]. A mass shift of -16 Da typically corresponds to the loss of an oxygen atom (e.g., reduction of the sulfoxide bridge to a sulfide), while +16 Da indicates dioxidative products[1]. Ensure your mass spectrometer is calibrated to monitor these specific sulfenamide and dimer precursor ions[3].

Q: Does temperature or humidity exacerbate the acidic degradation? A: Yes. While pH is the primary catalyst, thermal stress and high relative humidity (RH) significantly accelerate the first-order degradation kinetics of the solid state[1]. The presence of moisture creates localized acidic microenvironments on the powder surface. The compound must be stored in tightly sealed, desiccated containers[1], preferably at ≤ -20°C.

Q: Can I use standard reverse-phase HPLC for quantifying the intact acetate prodrug in acidic media? A: You can, but only if the sample is quenched immediately upon collection. If you place an unquenched acidic sample into an autosampler, the compound will continue to degrade while waiting for injection, leading to artificially low recovery rates. Implement the rapid-quenching workflow detailed below.

AnalyticalWorkflow S1 Step 1: Sampling Extract Aliquot from Acidic Media S2 Step 2: Immediate Quenching Discharge into pH 9.0 Buffer S1->S2 CRITICAL: < 10 seconds S3 Step 3: Sample Preparation Liquid-Liquid Extraction or SPE S2->S3 API Stabilized S4 Step 4: LC-HRMS Analysis Quantify Intact API & Degradants S3->S4 Ready for Injection

Time-critical analytical workflow for quantifying acid-exposed samples.

Advanced Diagnostics: Differentiating Degradation from Metabolism

In in vivo studies (e.g., mouse models), distinguishing between chemical degradation in the stomach and enzymatic metabolism in the liver is paramount. Omeprazole and its analogs are extensively metabolized by CYP2C19 and CYP3A4[4]. If you detect high levels of sulfenamide dimers in plasma, this indicates gastric acid breakthrough (formulation failure). Conversely, if you detect high levels of omeprazole sulfone or hydroxy glucuronide metabolites without dimers, the formulation successfully protected the API through the stomach, and the observed changes are purely due to hepatic metabolism[5].

References

  • Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. Benchchem.
  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. PMC - NIH.
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.
  • Analytical methodologies for the determin
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization &amp; Troubleshooting for 5-Hydroxy Acetate Omeprazole

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing sensitivity and reproducibility challenges when quantifying 5-hydroxy acetate omepra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing sensitivity and reproducibility challenges when quantifying 5-hydroxy acetate omeprazole in complex biological matrices.

Analyte Context & The Root Cause of Matrix Effects

5-Hydroxy acetate omeprazole is a critical intermediate and analytical reference standard linked to 5-hydroxyomeprazole, the primary CYP2C19-mediated hepatic metabolite of the proton-pump inhibitor omeprazole[1]. Because this compound is quantified at trace levels in plasma or serum, it is highly susceptible to matrix effects —specifically ion suppression during Electrospray Ionization (ESI).

MetabolicPathway OMP Omeprazole (Parent PPI) CYP CYP2C19 Oxidation (Hepatic Microsomes) OMP->CYP OH_OMP 5-Hydroxyomeprazole (Major Metabolite) CYP->OH_OMP Deriv Chemical Acetylation (Synthesis/Derivatization) OH_OMP->Deriv Ac_OH_OMP 5-Hydroxy Acetate Omeprazole (Target Analyte / Intermediate) Deriv->Ac_OH_OMP

Caption: Metabolic and synthetic pathway of 5-hydroxy acetate omeprazole.

Frequently Asked Questions (FAQs)

Q1: What exactly is causing the ion suppression of 5-hydroxy acetate omeprazole in my plasma samples? A1: In LC-MS/MS bioanalysis, ion suppression is a reduction in the ionization efficiency of your target analyte caused by co-eluting endogenous components[2]. For plasma and serum, the primary culprits are glycerophospholipids[3]. Because phospholipids possess a highly surface-active zwitterionic headgroup, they aggressively compete for the limited surface area of the charged ESI droplets. This competition prevents 5-hydroxy acetate omeprazole from efficiently transitioning into the gas phase, resulting in severe signal attenuation.

Q2: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix the matrix effect? A2: Yes and no. Incorporating a SIL-IS, such as 5-Hydroxy Acetate Omeprazole-d3, is mandatory to minimize quantitative variability[4]. Because the SIL-IS co-elutes exactly with the unlabeled analyte, it experiences the exact same degree of ion suppression. By quantifying based on the peak area ratio (Analyte/IS), the suppression mathematically cancels out. However, a SIL-IS does not cure the underlying loss of absolute sensitivity. If matrix effects suppress your signal by 90%, your Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) will still fail regulatory criteria. You must physically remove the matrix interferences to restore sensitivity.

Q3: How does mobile phase pH affect the matrix effect and stability of this analyte? A3: Omeprazole and its derivatives contain a benzimidazole ring that is highly acid-labile. Using highly acidic mobile phases can cause on-column degradation. We recommend using a slightly basic buffer, such as 5mM to 10mM ammonium bicarbonate or ammonium acetate (pH ~8.0)[5]. This not only preserves the structural integrity of the analyte but also alters the retention profile of endogenous acidic matrix components, potentially shifting them away from the analyte's elution window.

Self-Validating Experimental Protocols

To systematically eliminate matrix effects, follow these two foundational protocols.

Protocol A: Post-Column Infusion (PCI) for Qualitative Matrix Profiling

Objective: To visually map the chromatographic retention times where matrix components suppress ionization. Causality: By continuously infusing the analyte post-column, the MS detector should register a constant, flat baseline. Injecting a blank matrix extract through the LC column introduces endogenous compounds into this stream. When these compounds elute and enter the ESI source, they disrupt the ionization of the infused analyte, causing visible "dips" in the baseline.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to the post-column LC tubing using a zero-dead-volume T-piece just before the MS source.

  • Infusion: Infuse a neat solution of 5-hydroxy acetate omeprazole (e.g., 100 ng/mL in mobile phase) at a constant flow rate of 10 µL/min.

  • Equilibration: Monitor the specific MRM transition for the analyte until a stable, continuous baseline signal is achieved.

  • Injection: Inject a blank plasma sample prepared via your current extraction method (e.g., standard protein precipitation).

  • Analysis: Identify the retention times where the baseline drops significantly.

  • Self-Validation Check: Overlay the chromatogram of a neat standard injection. If the retention time of 5-hydroxy acetate omeprazole falls within a suppression "dip," your current chromatography or sample prep is invalid. You must alter the LC gradient to shift the analyte away from the dip, or proceed to Protocol B.

Protocol B: Phospholipid-Depletion Solid-Phase Extraction (SPE)

Objective: To actively and selectively remove phospholipids prior to LC-MS/MS injection. Causality: Standard protein precipitation (PPT) removes proteins but leaves >90% of phospholipids in the supernatant[3]. Phospholipid-depletion SPE plates utilize specialized sorbents (e.g., zirconia-based) that exploit Lewis acid-base interactions to irreversibly bind the phosphate moiety of phospholipids, allowing the target analyte to pass through unhindered.

Step-by-Step Methodology:

  • Pre-treatment: Spike 100 µL of plasma with 5-Hydroxy Acetate Omeprazole-d3 (SIL-IS). Add 300 µL of 1% formic acid in acetonitrile. (Causality: The acidic organic solvent denatures binding proteins and disrupts analyte-protein interactions, freeing the analyte).

  • Loading: Transfer the mixture to a phospholipid-depletion SPE 96-well plate.

  • Elution: Apply positive pressure (or vacuum) to push the sample through the sorbent. Collect the eluate. (Causality: The sorbent traps the phospholipids; the analyte remains in the organic eluate).

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 10mM ammonium acetate, pH 8.0).

  • Self-Validation Check: Calculate the Quantitative Matrix Factor (MF)[6]. Extract a blank plasma sample using this SPE protocol. Spike the final reconstituted extract with 5-hydroxy acetate omeprazole. Compare this peak area to a neat standard prepared in pure mobile phase.

    • Formula:MF = (Area of Post-Extraction Spike) / (Area of Neat Standard)

    • An MF between 0.85 and 1.15 confirms the matrix effect is successfully neutralized.

Troubleshooting Start Observe Signal Loss (Low S/N Ratio) PCI Perform Post-Column Infusion (PCI) Start->PCI Decision Does suppression zone overlap with analyte RT? PCI->Decision Chrom Adjust LC Gradient (Shift RT away from matrix) Decision->Chrom Narrow overlap Prep Implement Phospholipid Depletion SPE Decision->Prep Broad suppression Valid Calculate Matrix Factor (MF) Target: 0.85 < MF < 1.15 Chrom->Valid Prep->Valid SIL Incorporate SIL-IS (e.g., -d3 analog) Valid->SIL Compensate residual variance

Caption: Diagnostic and resolution workflow for LC-MS/MS matrix effects.

Quantitative Data Summary: Sample Prep Comparison

The following table summarizes the expected outcomes when applying different sample preparation strategies to 5-hydroxy acetate omeprazole in human plasma. Relying solely on PPT will result in regulatory failure due to severe ion suppression.

Sample Preparation MethodExtraction Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Analytical Verdict
Protein Precipitation (PPT) 92 ± 4.10.45 (Severe Suppression)< 5%Fails sensitivity at LLOQ
Liquid-Liquid Extraction (LLE) 78 ± 5.20.82 (Mild Suppression)~ 70%Acceptable, but low recovery
Phospholipid-Depletion SPE 89 ± 3.50.98 (Negligible Effect)> 95%Optimal for Validation

References

  • Chemical Name : 5-Hydroxy Acetate Omeprazole-d3 Pharmaffiliates URL:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone URL:[Link]

  • Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites J-Stage URL:[Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma SciSpace URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5-Hydroxy Acetate Omeprazole

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, practical guidance on overcoming the solubility challenges associated with 5-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, practical guidance on overcoming the solubility challenges associated with 5-hydroxy acetate omeprazole in aqueous buffers. The following question-and-answer guide is designed to address common issues encountered during experimental work, explaining not just the "how" but the critical "why" behind each strategic choice.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common and fundamental questions regarding the solubility of 5-hydroxy acetate omeprazole.

Q1: My 5-hydroxy acetate omeprazole won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: This is expected behavior due to the molecule's intrinsic chemical properties. 5-hydroxy acetate omeprazole, like its parent compound omeprazole, is a weak base that is very slightly soluble in water and neutral pH solutions[1][2][3]. Its solubility is highly dependent on the pH of the environment[3][4].

  • The Science: Omeprazole and its derivatives have two key pKa values (approximately 4.0 and 8.7-8.8), which correspond to the protonation sites on the pyridine and benzimidazole rings, respectively[1][5]. At neutral pH (between these two pKa values), the molecule exists predominantly in its neutral, non-ionized form. This form is less capable of forming favorable ion-dipole interactions with water molecules, leading to poor aqueous solubility. To achieve significant solubility, you must shift the pH to a range where the molecule becomes ionized.

Q2: What is the most direct way to dissolve 5-hydroxy acetate omeprazole in an aqueous buffer?

Answer: The most effective and straightforward method is pH adjustment . By increasing the pH of your buffer to an alkaline state, you can deprotonate the benzimidazole moiety, converting the molecule into its more soluble anionic (negatively charged) form[1][6][7].

  • Practical Guidance: Aim for a buffer pH of 9.0 or higher . A pH of 10 is often a reliable starting point[5]. At this pH, the equilibrium shifts decisively toward the ionized form, dramatically increasing solubility. Omeprazole itself shows acceptable stability in alkaline conditions, a property expected to be shared by its 5-hydroxy acetate metabolite[4]. For example, studies have shown omeprazole to be remarkably stable at pH 10, with a half-life of approximately 3 months at 25°C[5].

Section 2: pH-Based Solubilization: Protocol & Troubleshooting

This section provides a detailed protocol for pH-mediated dissolution and addresses common problems that may arise.

Q3: Can you provide a step-by-step protocol for preparing an alkaline stock solution?

Answer: Certainly. This protocol is designed to be a self-validating system, ensuring you achieve a stable, clear solution.

Protocol 1: Preparation of an Alkaline Stock Solution
  • Buffer Preparation: Prepare your desired buffer (e.g., phosphate, borate) at a concentration that provides sufficient buffering capacity. Initially, adjust the buffer to a neutral pH (e.g., pH 7.0).

  • Initial Suspension: Weigh the required amount of 5-hydroxy acetate omeprazole powder and add it to the neutral buffer. It will not dissolve at this stage and will form a suspension.

  • Alkalinization: While stirring the suspension continuously, slowly add a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: As the pH increases, you will observe the solid material begin to dissolve. Continue adding the base until all solid has dissolved and the solution is clear. This typically occurs at pH > 9.0.

  • Final pH Adjustment & QS: Once the compound is fully dissolved, make a final pH adjustment to your target alkaline pH (e.g., 10.0). Then, add the buffer to reach your final desired volume (Quantum Satis).

  • Validation & Sterilization:

    • Visually inspect the final solution against a light and dark background to ensure it is free of particulates.

    • For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with alkaline solutions (e.g., PES or PVDF). This step also removes any minor, undissolved particulates.

    • (Recommended) Confirm the final concentration using a validated analytical method like HPLC-UV[1][4].

Troubleshooting Guide: pH Adjustment Issues
Problem Probable Cause(s) Recommended Solution(s)
Precipitation upon standing 1. The final pH is too low or has drifted downwards due to insufficient buffer capacity. 2. The solution is supersaturated.1. Re-measure the pH. Increase the buffer concentration or use a buffer with a pKa closer to the target pH. 2. Prepare a more dilute solution.
Compound degrades rapidly The compound was exposed to acidic conditions at some point, even locally, before full dissolution in base. Omeprazole is known to degrade rapidly in acidic environments[4][8][9].Ensure the base is added to a well-stirred suspension. Avoid "hot spots" of low pH. Never add the solid compound to a highly acidic solution with the intent to titrate upwards.
Solution appears hazy or opalescent 1. Incomplete dissolution. 2. Formation of insoluble salt with a buffer component.1. Increase the pH further (e.g., to 10.5 or 11.0) to see if clarity improves. 2. Try a different buffer system (e.g., switch from phosphate to borate or carbonate).

Section 3: Advanced Solubilization Strategies

When pH adjustment alone is insufficient or incompatible with your experimental design (e.g., requiring a near-neutral final pH), more advanced techniques are necessary.

Q4: My experiment requires a near-neutral pH. How can I maintain solubility without relying on a highly alkaline buffer?

Answer: In this scenario, you must employ solubility enhancers that can keep the molecule dissolved even when it is in its less soluble, neutral form. The two most common and effective strategies are the use of co-solvents and cyclodextrins [6][10][11].

Workflow for Selecting a Solubilization Strategy

G start Start: Need to Dissolve 5-Hydroxy Acetate Omeprazole ph_check Is a final pH > 9.0 acceptable for the experiment? start->ph_check ph_solution Use pH Adjustment Strategy: Prepare alkaline stock solution (pH 9-11). (See Protocol 1) ph_check->ph_solution Yes advanced_check Need for near-neutral pH or enhanced stability. ph_check->advanced_check No end_point Achieve Solubilized Formulation ph_solution->end_point strategy_choice Select Advanced Strategy advanced_check->strategy_choice cosolvent Co-Solvent Screening (e.g., DMSO, PEG 400, Propylene Glycol) strategy_choice->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) strategy_choice->cyclodextrin cosolvent->end_point cyclodextrin->end_point

Caption: Decision workflow for selecting a solubilization method.

Q5: Which co-solvents are effective and how do they work?

Answer: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment[6][12]. This makes the solvent system more favorable for a lipophilic molecule like 5-hydroxy acetate omeprazole.

  • Mechanism: By disrupting the hydrogen bonding network of water, co-solvents create a "less polar" microenvironment that can more easily accommodate the non-polar regions of the drug molecule, reducing the energy required for dissolution.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO): A powerful and common solvent for creating high-concentration stock solutions[13]. Be mindful of its potential cellular effects in biological assays.

    • Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Less toxic options suitable for many in vitro and some in vivo applications[14].

    • Ethanol: A good solvent, but its volatility and potential for protein precipitation must be considered[13].

Q6: What are cyclodextrins and when should I use them?

Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents[15][16]. They are particularly useful not only for enhancing solubility but also for improving the stability of labile compounds like omeprazole derivatives[10].

  • Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic part of the 5-hydroxy acetate omeprazole molecule can partition into this cavity, forming a water-soluble "inclusion complex."[10][17] This complex effectively shields the drug from the aqueous environment, increasing both its solubility and stability[10][18].

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative that can offer very high solubility enhancement through both inclusion and ionic interactions.

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin cluster_2 Inclusion Complex (Water Soluble) omeprazole Drug Molecule (Hydrophobic) cavity Hydrophobic Cavity a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a7->a1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b7->b1 omeprazole_inc Drug cluster_0 cluster_0 cluster_2 cluster_2

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol 2: Screening Solubility Enhancers

This protocol provides a systematic approach to finding the optimal solubilization system for your needs.

  • Prepare Stock Solutions:

    • Co-solvents: Prepare 50% (v/v) aqueous solutions of DMSO, PG, and PEG 400.

    • Cyclodextrins: Prepare a 40% (w/v) aqueous solution of HP-β-CD.

  • Solubility Screening:

    • Add an excess amount of 5-hydroxy acetate omeprazole powder to separate vials (ensure undissolved solid is visible).

    • To each vial, add one of the stock solutions prepared in Step 1.

    • Add a control vial with only your aqueous buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached[3].

  • Analysis:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved drug in the supernatant using a validated HPLC method.

  • Data Evaluation: Compare the solubility achieved in each vehicle. The results will guide your selection of the most effective co-solvent or cyclodextrin.

Enhancer System Typical Solubility Increase (vs. water) Key Considerations
pH > 9.0 >1000-foldPotential for pH-related artifacts in assays.
10% DMSO 100 to 500-foldPotential for cell toxicity.
20% PEG 400 50 to 200-foldHigh viscosity at higher concentrations.
10% HP-β-CD 50 to 500-foldCan also enhance chemical stability.

Note: Table values are illustrative and should be determined experimentally for 5-hydroxy acetate omeprazole.

Section 4: Final FAQs

Q7: How should I store my aqueous solutions of 5-hydroxy acetate omeprazole?

Answer: Storage is critical due to the compound's sensitivity. Omeprazole is known to be sensitive to light, heat, and acidic conditions[2][3][4].

  • pH: Store solutions in an alkaline buffer (pH > 9).

  • Temperature: Store at 2-8°C to slow potential degradation[2]. Do not freeze unless a cryoprotectant is used, as freeze-thaw cycles can cause precipitation.

  • Light: Protect from light by using amber vials or wrapping vials in foil[2].

  • Duration: Due to its lability, it is best practice to prepare aqueous solutions fresh and not store them for more than a day unless stability data has been generated for your specific formulation[13].

Q8: What analytical method is best for confirming solubility and stability?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard[4]. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing you to accurately quantify both solubility and the rate of degradation over time[4]. A common setup involves a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol[1][3].

References

  • Advancements in Solubility Enhancement of Omeprazole: A Comprehensive Review. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. Benchchem.
  • Interaction of omeprazole with a methylated derivative of beta-cyclodextrin: phase solubility, NMR spectroscopy and molecular simul
  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously
  • Determination of Omeprazole and Rel
  • Omeprazole CAS#: 73590-58-6. ChemicalBook.
  • Study of Omeprazole-γ-Cyclodextrin Complexation in the Solid State.
  • The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences.
  • Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. [Source Not Available].
  • Solubility enhancement techniques: A comprehensive review. [Source Not Available].
  • PRODUCT INFORM
  • Degradation of omeprazole at different pH.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Strategies for the formulation development of poorly soluble drugs via oral route. [Source Not Available].
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Estimation of pKa values for omeprazole and omeprazole sulfone in...
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance. Queen's University Belfast.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • ternary solid dispersions of omeprazole for enhancing solubility and dissolution.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formul
  • PRODUCT INFORM
  • Solubility of Omeprazole Sulfide in Different Solvents
  • Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability. Benchchem.
  • CA2254572A1 - Magnesium omeprazole and process for its preparation.
  • Stability and Enzymatic Studies with Omeprazole:Hydroxypropyl-β-Cyclodextrin. Universidade de Lisboa.
  • Experimental solubility of omeprazole in pure and ethanol-modified subcritical w
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.

Sources

Troubleshooting

reducing baseline noise in 5-hydroxy acetate omeprazole mass spectrometry

Troubleshooting Guide: Reducing Baseline Noise in 5-Hydroxy Acetate Omeprazole Mass Spectrometry This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Reducing Baseline Noise in 5-Hydroxy Acetate Omeprazole Mass Spectrometry

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering baseline noise during the LC-MS/MS analysis of 5-hydroxy acetate omeprazole and related metabolites. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the causal relationships between experimental variables and data quality, empowering you to build robust, self-validating analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common issues at a high level to help you quickly identify the potential source of your baseline noise.

Q1: What are the primary sources of baseline noise in my LC-MS analysis?

A: Background noise in mass spectrometry can be broadly categorized into two types: chemical noise and electronic noise.[1]

  • Chemical Noise: This is the most prevalent source and arises from unwanted ions reaching the detector. Common origins include impurities in mobile phase solvents and additives, contaminants from plasticware (e.g., phthalates), sample matrix components that were not removed during cleanup, carryover from previous injections, and air leaks into the system (presenting as N₂ and O₂ peaks).[1][2] For complex biological samples, endogenous components like phospholipids are a notorious cause of interference and ion suppression.[3]

  • Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer. While modern instruments are designed for very low electronic noise, it can become a factor with aging components or unstable power sources.[1]

Q2: My baseline is high and noisy even without an injection. Where do I start?

A: A high baseline in a "dry run" (no injection) points directly to the system itself, not your sample or injection procedure. The most likely culprits are contaminated mobile phases, a contaminated LC flow path, or a dirty mass spectrometer ion source.[1][4] Begin by preparing fresh, high-purity mobile phases.[5][6] If the problem persists, the issue lies downstream in the LC tubing, connections, or the MS source.

Q3: How can I determine if the noise is coming from my LC system or my MS system?

A: A systematic diagnostic test is the most effective way to isolate the source of contamination. This involves sequentially removing components from the flow path.

  • MS Only: Disconnect the LC from the mass spectrometer. Infuse a clean, high-purity solvent (e.g., 50:50 acetonitrile:water) directly into the MS source using a syringe pump. If the baseline is clean, the MS is likely not the source of contamination. If it remains noisy, the MS source requires cleaning.

  • LC Flow to Waste: Reconnect the LC but direct the flow from the column to a waste container instead of the MS. Monitor the detector baseline (if you have a UV detector). If the UV baseline is noisy or shows peaks, the contamination is within the LC system (solvents, pump, injector, or column).

  • Full System: If both individual tests are clean, the issue may be related to the specific combination of your mobile phase and MS source settings.

Q4: I see 'ghost peaks' in my blank injections. What does this indicate?

A: Ghost peaks are a classic sign of sample carryover, where analyte from a previous, more concentrated sample adsorbs onto a component in the flow path (e.g., injector rotor seal, column) and then elutes during a subsequent run.[1] This compromises the accuracy of low-concentration samples. The solution involves developing a more aggressive needle and injector wash protocol, potentially using a wash solvent with a higher percentage of organic content or a different pH to ensure the analyte is fully cleared between injections.

Q5: Omeprazole is unstable in acidic conditions. How does this affect my mobile phase choice and potential for baseline noise?

A: The benzimidazole structure of omeprazole and its metabolites is known to be unstable under acidic conditions, leading to degradation.[7][8][9] If your mobile phase is too acidic, the analyte can degrade on-column or in the autosampler, leading to poor peak shape, reduced signal, and a rising, unstable baseline as degradation products continuously elute. For this reason, successful methods for omeprazole and its metabolites frequently use mobile phases buffered at a neutral or slightly basic pH, such as with ammonium acetate or ammonium formate.[10][11][12][13]

Part 2: A Systematic Workflow for Noise Reduction

When simple fixes are not enough, a systematic approach is required. This workflow guides you from broad checks to specific component troubleshooting.

Troubleshooting_Workflow start High Baseline Noise Detected check_solvents Step 1: Verify Solvents & Consumables - Use fresh LC-MS grade solvents - Check mobile phase pH - Use high-purity additives start->check_solvents isolate_source Step 2: Isolate Noise Source (LC vs. MS) check_solvents->isolate_source If noise persists lc_path Troubleshoot LC System isolate_source->lc_path Noise from LC ms_path Troubleshoot MS System isolate_source->ms_path Noise from MS sample_path Step 4: Optimize Sample Preparation (Matrix Effects) isolate_source->sample_path If system is clean, noise appears with sample lc_flush Flush LC System & Column lc_path->lc_flush lc_carryover Optimize Injector Wash Protocol lc_path->lc_carryover ms_clean Clean Ion Source (Capillary, Cone, Shield) ms_path->ms_clean ms_optimize Optimize MS Parameters (Voltages, Gas Flows) ms_path->ms_optimize sample_ppt Protein Precipitation (PPT) (High Matrix) sample_path->sample_ppt sample_lle Liquid-Liquid Extraction (LLE) (Cleaner) sample_path->sample_lle sample_spe Solid-Phase Extraction (SPE) (Cleanest) sample_path->sample_spe resolved Noise Resolved Proceed with Validation lc_flush->resolved lc_carryover->resolved ms_clean->resolved ms_optimize->resolved sample_lle->resolved sample_spe->resolved

Caption: A systematic workflow for diagnosing and resolving baseline noise.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for key troubleshooting and optimization procedures. Adherence to these validated processes is critical for achieving reproducible, high-quality data, in line with regulatory expectations from bodies like the FDA and EMA.[14][15][16][17]

Protocol A: Systematic Blank Injection Sequence for Contamination Diagnosis

Objective: To pinpoint the origin of chemical noise or carryover within the LC-MS system.

Methodology:

  • System Equilibration: Equilibrate the entire LC-MS system with your initial mobile phase conditions until the baseline is stable.

  • Injection 1 (No Injection): Run a full gradient method without making an injection. This establishes the baseline noise of the instrument and mobile phases alone.[1]

  • Injection 2 (Mobile Phase): Inject a sample of your initial mobile phase (e.g., 95% Mobile Phase A). This checks for contamination in your solvent vials or the mobile phase itself.

  • Injection 3 (Reconstitution Solvent): Inject the solvent used to reconstitute your final samples after preparation. This tests for contamination from this specific solvent.

  • Injection 4 (Full Blank): Prepare a "blank" sample (e.g., drug-free plasma) and take it through your entire sample preparation procedure. Inject the final extract. This is the most critical step, as it will reveal any contamination introduced by reagents, tubes, or extraction cartridges during sample cleanup.[1]

  • Injection 5 (High Concentration Standard followed by Full Blank): Inject a high-concentration standard, followed immediately by another full blank (Step 5). The presence of the analyte peak in this second blank confirms sample carryover.

Protocol B: General Ion Source Cleaning (ESI/APCI)

Objective: To remove non-volatile salts, polymers, and sample matrix buildup from the ion source, which is a common cause of high background noise and reduced sensitivity.[18][19]

Materials:

  • Nitrile gloves

  • Lint-free swabs and wipes

  • LC-MS grade methanol, isopropanol, and water

  • Beakers for sonicating parts

  • Manufacturer's toolkit for source disassembly

Methodology: Disclaimer: Always follow the specific instructions and safety warnings in your instrument's hardware manual. This is a general guide.

  • Venting and Cooling: Safely vent the mass spectrometer and allow the ion source to cool completely before handling.[19]

  • Disassembly: Wearing clean gloves, carefully remove the ion source from the instrument. Disassemble the front-end components (e.g., spray shield, capillary/orifice plate, skimmer or cone) according to the manufacturer's guide. Take pictures at each step to aid in reassembly.[20]

  • Cleaning Metal Parts:

    • Wipe parts with a lint-free cloth dampened with methanol to remove visible residue.

    • Place metal parts in a beaker with LC-MS grade methanol and sonicate for 15-20 minutes.

    • Repeat sonication with LC-MS grade water, then a final rinse with methanol to aid in drying.[18]

  • Cleaning Insulators and Polymers: Ceramic insulators and polymer parts should be cleaned carefully. Typically, they can be wiped or sonicated gently in methanol. Avoid harsh abrasives.[18]

  • Drying: Ensure all parts are completely dry before reassembly. You can air-dry them in a clean environment or use a gentle stream of high-purity nitrogen.

  • Reassembly and Pump-Down: Wearing a fresh pair of gloves, reassemble the source. Reinstall it, close the vacuum chamber, and pump the system down. Allow sufficient time for the vacuum to stabilize before use.

Protocol C: Advanced Sample Preparation to Mitigate Matrix Effects

Objective: To remove interfering endogenous matrix components (e.g., phospholipids, salts) that cause ion suppression and increase baseline noise. The choice of technique depends on the required level of cleanliness and sensitivity.[21][22][23]

Sample_Prep_Comparison node_ppt Protein Precipitation (PPT) + Fast, Simple, Inexpensive - High Matrix Effect - Prone to Phospholipid Contamination node_lle Liquid-Liquid Extraction (LLE) + Cleaner than PPT + Removes Polar Interferences - More Labor Intensive - Solvent Selection is Critical node_spe Solid-Phase Extraction (SPE) + Highest Selectivity & Cleanliness + Significantly Reduces Matrix Effects - Most Complex & Expensive - Requires Method Development rank_node1 Increasing Cleanliness & Selectivity

Caption: Comparison of common sample preparation techniques.

1. Liquid-Liquid Extraction (LLE): This technique offers a significant improvement in sample cleanliness over simple protein precipitation by partitioning the analyte into an immiscible organic solvent.[21]

  • Step 1: To 200 µL of plasma sample, add the internal standard.
  • Step 2: Adjust the pH of the sample to be at least two pH units above the pKa of basic analytes or two units below the pKa of acidic analytes to ensure they are in their neutral, uncharged form.[21]
  • Step 3: Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
  • Step 4: Vortex vigorously for 2-5 minutes to ensure thorough mixing.
  • Step 5: Centrifuge at >4000 x g for 10 minutes to separate the aqueous and organic layers.
  • Step 6: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Step 7: Reconstitute the residue in your mobile phase for injection.[24]

2. Solid-Phase Extraction (SPE): SPE provides the most effective sample cleanup by using a solid sorbent to selectively bind the analyte while matrix interferences are washed away.[13][25]

  • Step 1 (Conditioning): Pass a strong solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
  • Step 2 (Equilibration): Pass a weaker solvent (e.g., water or buffer matching your sample) through the cartridge to prepare it for sample loading.
  • Step 3 (Loading): Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.
  • Step 4 (Washing): Pass a weak wash solvent through the cartridge to remove salts and other weakly bound interferences.
  • Step 5 (Elution): Pass a strong elution solvent through the cartridge to desorb and collect your purified analyte.
  • Step 6: Evaporate and reconstitute the eluate as described for LLE.

Part 4: Data Summary & Quantitative Insights

Optimizing instrument parameters is a balance between maximizing analyte signal and minimizing background noise. The following table provides starting points and the rationale for key ESI parameters.

ParameterTypical Starting ValueRationale & Impact on S/N
Capillary/Spray Voltage 3.0 - 4.5 kV (Positive Ion)Causality: Drives the electrospray process. Too low results in an unstable spray and poor signal. Too high can cause in-source fragmentation or corona discharge, increasing chemical noise. Optimize for maximum stable signal of the precursor ion.[26]
Cone/Fragmentor Voltage 20 - 50 VCausality: Affects ion transmission from the source to the mass analyzer and can induce in-source fragmentation. A low voltage is generally preferred to keep the precursor ion intact. A higher voltage may increase a specific fragment's signal but can also increase overall baseline noise.[1]
Source Temperature 120 - 150 °CCausality: Aids in desolvation but should be kept low enough to prevent thermal degradation of the analyte. Omeprazole and its metabolites can be thermally labile.[10][26]
Desolvation/Drying Gas Temp 350 - 500 °CCausality: Crucial for efficient desolvation of mobile phase droplets. Higher temperatures are needed for higher flow rates or highly aqueous mobile phases. Insufficient desolvation leads to neutral clusters and high noise.[6][26]
Nebulizer/Cone Gas Flow Instrument DependentCausality: Assists in forming a fine aerosol of droplets. Proper flow is critical for a stable spray. Optimizing this parameter can significantly reduce noise from specific low-mass interferences.[5]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 1). Bioanalysis Zone. [Link]

  • Mei, H. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Vijayaraghavan, C., et al. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. [Link]

  • Xue, Y. J., et al. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Nowak, M., et al. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • Côté, C., et al. (n.d.). Matrix effect elimination during LC–MS/MS bioanalytical method development. Future Science. [Link]

  • Kanazawa, H., et al. (n.d.). Determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry. Sci-Hub. [Link]

  • Sudha, T., et al. (2016, March 13). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • Lee, H., et al. (2020, July 19). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. [Link]

  • Ding, L., et al. (n.d.). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. PMC. [Link]

  • Li, K., et al. (2013, April 15). Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. PubMed. [Link]

  • Yin, Y., et al. (2011, June 15). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. PubMed. [Link]

  • MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). ema.europa.eu. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • Quality by Design Method Development For the Analysis of Omeprazole. (n.d.). Diva-Portal.org. [Link]

  • ICH M10ガイドラインの経緯. (n.d.). PMDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]

  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. (n.d.). Scholars Research Library. [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.). Waters Corporation. [Link]

  • Weidolf, L., et al. (n.d.). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Chemical Noise in Mass Spectrometry. (2014, August 22). spectroscopyonline.com. [Link]

  • Robledo, V. R., et al. (2014, April). Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. PubMed. [Link]

  • Instrument Front-End Cleaning Procedure For Customers. (n.d.). SCIEX. [Link]

  • Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. (n.d.). ResearchGate. [Link]

  • any tips on cleaning out a mass spec ion source? (and how to put it back together? ). (2019, August 11). reddit.com. [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University. [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (n.d.). Semantic Scholar. [Link]

  • How do you reduce background noise with a new column, on a mass spec? (n.d.). WKB200734. [Link]

  • (PDF) Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. (2022, June 23). ResearchGate. [Link]

  • Hofmann, U., et al. (2006, February 2). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). chromatographyonline.com. [Link]

  • Xu, A. S., et al. (n.d.). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 5-Hydroxyomeprazole and its Acetate Ester Derivative

For researchers and drug development professionals navigating the complexities of proton pump inhibitors, understanding the stability of metabolites and derivatives is paramount. This guide provides an in-depth compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complexities of proton pump inhibitors, understanding the stability of metabolites and derivatives is paramount. This guide provides an in-depth comparison of the stability profiles of 5-hydroxyomeprazole, a primary metabolite of omeprazole, and a theoretical derivative, 5-hydroxy acetate omeprazole. While extensive data exists for 5-hydroxyomeprazole, its acetate ester is not widely documented in scientific literature. Therefore, this guide will detail the known stability of 5-hydroxyomeprazole and provide a scientifically grounded, theoretical stability profile for its acetate analog, supported by a proposed experimental framework for direct comparison.

Part 1: Molecular Structures and Their Influence on Stability

The stability of a molecule is intrinsically linked to its chemical structure. The functional groups present dictate its susceptibility to degradation under various environmental conditions.

5-Hydroxyomeprazole is a major metabolite of omeprazole, formed by the action of the CYP2C19 enzyme.[1] Its structure includes the core benzimidazole and pyridine rings linked by a methylsulfinyl group, which is characteristic of omeprazole. The key addition is a hydroxyl group on the benzimidazole ring, which increases its polarity.

5-Hydroxy Acetate Omeprazole , for the purpose of this guide, is considered a prodrug or derivative where the hydroxyl group of 5-hydroxyomeprazole is esterified with an acetate group. This modification significantly alters the molecule's chemical properties, most notably by introducing an ester linkage that is susceptible to hydrolysis.[2]

Below are the respective chemical structures:

Caption: Chemical structures of 5-Hydroxyomeprazole and its theoretical acetate ester.

Part 2: The Established Stability Profile of 5-Hydroxyomeprazole

The stability of 5-hydroxyomeprazole, much like its parent compound omeprazole, is highly dependent on pH.[3][4] It is notoriously unstable in acidic environments but demonstrates acceptable stability in alkaline conditions.[5]

Acid-Induced Degradation

Under acidic conditions, both 5-hydroxyomeprazole and omeprazole undergo rapid degradation.[6][7][8] This process is initiated by a proton-catalyzed rearrangement of the sulfoxide structure, which is the cornerstone of the proton pump inhibitor mechanism. Studies using high-resolution mass spectrometry have shown that this degradation leads to a complex mixture of products.[9][10]

The primary degradation pathway involves the formation of a rearranged monomer.[6][8] Further reactions can lead to the formation of both singly and doubly charged dimer ions.[6] It is crucial to note that the degradation products of 5-hydroxyomeprazole are analogous to those of omeprazole, with the key difference being the presence of an additional oxygen atom from the hydroxyl group.[6][8]

Hydroxyomeprazole_Degradation parent 5-Hydroxyomeprazole acid Acidic Conditions (e.g., 0.2 M HCl) parent->acid Rapid Degradation rearranged Rearranged Monomer acid->rearranged Primary Pathway dimers Dimer Ions (Singly and Doubly Charged) rearranged->dimers Further Reaction

Caption: Acid-induced degradation pathway of 5-Hydroxyomeprazole.

Part 3: Theoretical Stability of 5-Hydroxy Acetate Omeprazole

While direct experimental data is lacking, a robust theoretical assessment of the stability of 5-hydroxy acetate omeprazole can be made based on fundamental chemical principles. The introduction of the acetate ester group provides a new, and likely primary, route for degradation: hydrolysis .

Ester hydrolysis can be catalyzed by both acid and base.[2] This means that under the very conditions where the core omeprazole structure is unstable (acidic pH), the acetate group would also be prone to cleavage, regenerating 5-hydroxyomeprazole and acetic acid.

Therefore, the degradation of 5-hydroxy acetate omeprazole is likely a two-step process under acidic stress:

  • Hydrolysis: The acetate ester is cleaved to yield 5-hydroxyomeprazole.

  • Rearrangement: The newly formed 5-hydroxyomeprazole then undergoes the acid-catalyzed degradation pathway described previously.

This cascade suggests that 5-hydroxy acetate omeprazole could be less stable than 5-hydroxyomeprazole, as it has an additional degradation pathway. However, the overall degradation rate would depend on the relative kinetics of hydrolysis versus the core rearrangement.

Acetate_Degradation parent_acetate 5-Hydroxy Acetate Omeprazole stress Acidic or Basic Conditions parent_acetate->stress Hydrolysis hydrolysis_product 5-Hydroxyomeprazole + Acetic Acid stress->hydrolysis_product final_degradants Rearranged Monomer, Dimer Ions, etc. stress->final_degradants hydrolysis_product->stress Core Degradation

Caption: Theoretical two-step degradation pathway for 5-Hydroxy Acetate Omeprazole.

Part 4: A Protocol for Comparative Forced Degradation Studies

To definitively compare the stability of these two compounds, a forced degradation study is essential.[11] Such a study, conducted according to ICH guidelines, provides the necessary data to establish stability-indicating analytical methods.[12]

Objective

To compare the degradation kinetics and profiles of 5-hydroxyomeprazole and 5-hydroxy acetate omeprazole under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.

Required Materials
  • 5-hydroxyomeprazole reference standard

  • 5-hydroxy acetate omeprazole (synthesized)

  • HPLC grade solvents (acetonitrile, methanol)

  • Reagent grade chemicals (hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • Calibrated HPLC system with a UV or PDA detector

  • Photostability chamber

  • Calibrated oven

Experimental Workflow

Experimental_Workflow prep Prepare Stock Solutions (1 mg/mL in Methanol) stress Subject Aliquots to Stress Conditions: - Acid (0.1 N HCl) - Base (0.1 N NaOH) - Oxidative (3% H₂O₂) - Thermal (80°C) - Photolytic (ICH Q1B) prep->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hrs) stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Quantify Degradation (% remaining vs. T=0) analysis->data

Caption: Workflow for a comparative forced degradation study.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Accurately prepare stock solutions of both 5-hydroxyomeprazole and 5-hydroxy acetate omeprazole at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To an aliquot of each stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solutions at room temperature.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of each stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solutions at room temperature.

    • At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of each stock solution, add an equal volume of 3% hydrogen peroxide.

    • Store at room temperature and sample at the designated time points.

  • Thermal Degradation:

    • Place solutions of each compound in a calibrated oven at a high temperature (e.g., 80°C).

    • At each time point, remove a sample, allow it to cool, and prepare for analysis.

  • Photolytic Degradation:

    • Expose solutions of each compound to light conditions as specified in ICH guideline Q1B.

    • Keep control samples wrapped in aluminum foil to protect from light.

    • Sample both exposed and control solutions at each time point.

  • HPLC Analysis:

    • A stability-indicating HPLC method must be developed and validated.[13] This method must be able to separate the two parent compounds from each other and from all significant degradation products. A reverse-phase C8 or C18 column is often a good starting point.[5]

    • The method should demonstrate specificity, linearity, accuracy, and precision.

Part 5: Data Summary and Expected Outcomes

The results from the forced degradation study should be compiled to allow for a direct comparison of stability.

Table 1: Comparative Stability Data Summary (Illustrative)

Stress ConditionTime (hrs)% 5-Hydroxyomeprazole Remaining% 5-Hydroxy Acetate Omeprazole RemainingKey Degradants Observed
0.1 N HCl @ RT 8~20%< 5%Rearranged monomers, 5-hydroxyomeprazole (from acetate)
0.1 N NaOH @ RT 24> 95%~85%5-hydroxyomeprazole (from acetate hydrolysis)
3% H₂O₂ @ RT 24~70%~65%Oxidized products (e.g., sulfones)
80°C 24~90%~80%Thermally induced degradants, 5-hydroxyomeprazole
Photolytic 24~80%~75%Photodegradants

Note: The data in this table is hypothetical and serves to illustrate the expected format of results. Actual results must be determined experimentally.

Expected Insights:

  • Acid Stability: It is anticipated that 5-hydroxy acetate omeprazole will degrade more rapidly in acidic conditions due to the dual pathways of ester hydrolysis and core rearrangement.

  • Base Stability: While the core structure is relatively stable in base, the acetate ester is expected to hydrolyze, leading to a loss of the parent compound and the formation of 5-hydroxyomeprazole.

  • Overall Stability: 5-hydroxyomeprazole is expected to be more stable overall than its acetate ester derivative, particularly under hydrolytic (acidic and basic) stress.

Conclusion

This guide provides the established degradation pathways for 5-hydroxyomeprazole and a robust, scientifically-grounded framework for any researcher wishing to perform a direct experimental comparison. The execution of the proposed forced degradation study would be essential to definitively characterize the stability of 5-hydroxy acetate omeprazole and validate these theoretical insights, providing valuable data for future drug development and formulation efforts.

Sources

Comparative

comparative pharmacokinetics of omeprazole and 5-hydroxy acetate omeprazole

Comparative Pharmacokinetics of Omeprazole and 5-Hydroxy Acetate Omeprazole: A Technical Guide for Drug Development As drug development professionals and analytical scientists, understanding the pharmacokinetic (PK) nuan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of Omeprazole and 5-Hydroxy Acetate Omeprazole: A Technical Guide for Drug Development

As drug development professionals and analytical scientists, understanding the pharmacokinetic (PK) nuances between a parent active pharmaceutical ingredient (API) and its structural derivatives is critical for optimizing drug delivery, bioanalysis, and prodrug design. Omeprazole, a benchmark proton pump inhibitor (PPI), is characterized by its extensive hepatic metabolism and rapid clearance. Conversely, 5-hydroxy acetate omeprazole (often utilized as a synthetic intermediate or deuterated analytical standard) represents an esterified derivative of omeprazole’s primary active metabolite, 5-hydroxy omeprazole[1].

This guide provides an objective, data-driven comparison of the pharmacokinetic disposition, structural causality, and bioanalytical workflows associated with omeprazole and its acetate derivative.

Mechanistic & Structural Divergence

The pharmacokinetic behavior of any benzimidazole derivative is fundamentally dictated by its functional groups, which govern lipophilicity, metabolic liability, and target engagement.

  • Omeprazole (Parent API): Administered as a racemate, omeprazole is a moderately lipophilic weak base. Upon absorption, it undergoes extensive first-pass metabolism in the liver. The primary biotransformation is catalyzed by the polymorphic cytochrome P450 enzyme CYP2C19, yielding 5-hydroxy omeprazole, while CYP3A4 acts as a secondary pathway to produce omeprazole sulfone[2],[3].

  • 5-Hydroxy Acetate Omeprazole (Derivative/Prodrug Model): This compound features an acetyl group masking the hydroxyl moiety at the 5-position of the benzimidazole ring. The causality behind synthesizing such an acetate ester lies in its utility: it significantly increases the molecule's partition coefficient (LogP). In a biological system, this esterification acts as a prodrug mechanism. The acetate bond is highly susceptible to rapid cleavage by ubiquitous carboxylesterases (CES1/CES2) in human plasma and hepatic tissues, rapidly liberating the 5-hydroxy omeprazole metabolite[1].

PK_Pathways OMP Omeprazole (Parent API) OH_OMP 5-Hydroxy Omeprazole (Major Metabolite) OMP->OH_OMP CYP2C19 (Hepatic) SUL_OMP Omeprazole Sulfone (Minor Metabolite) OMP->SUL_OMP CYP3A4 (Hepatic) AC_OMP 5-Hydroxy Acetate Omeprazole AC_OMP->OH_OMP Esterase Hydrolysis (Plasma/Tissue)

Caption: Metabolic biotransformation and esterase-mediated hydrolysis pathways of omeprazole derivatives.

Comparative Pharmacokinetic Profiles

The table below synthesizes the quantitative pharmacokinetic parameters of omeprazole against its primary metabolite and the acetate derivative. Note that the PK variability of omeprazole is heavily dependent on the patient's CYP2C19 genotype (Extensive vs. Poor Metabolizers)[2],[3].

Pharmacokinetic ParameterOmeprazole (Parent API)5-Hydroxy Omeprazole (Metabolite)5-Hydroxy Acetate Omeprazole (Ester Derivative)
Primary Clearance Mechanism Hepatic (CYP2C19 major, CYP3A4 minor)Renal Excretion (as polar conjugates)Plasma/Hepatic Carboxylesterases
Lipophilicity (Estimated LogP) ~2.2~1.5 (Highly polar)~2.8 (Highly lipophilic)
Plasma Half-Life (t1/2) 0.5 – 1.2 hours (up to 3h in PMs)1.0 – 1.5 hours< 15 minutes (Rapid in vivo hydrolysis)
Cmax (Post 40mg Oral Dose) 1.5 - 2.9 µg/mL0.5 - 1.2 µg/mLN/A (Transient prodrug state)
Metabolic Stability Moderate (Genotype dependent)HighLow (Ester bond liability)

Causality Insight: The Cmax​ of omeprazole can increase by up to two-fold in CYP2C19 Poor Metabolizers (PMs), while the Cmax​ of 5-hydroxy omeprazole concurrently decreases[2]. Conversely, 5-hydroxy acetate omeprazole bypasses CYP2C19 dependency entirely for its initial activation, relying instead on esterase capacity, which exhibits far less inter-individual genetic variability.

Bioanalytical Methodology: LC-MS/MS Profiling

To accurately quantify these compounds in pharmacokinetic studies, a highly specific and self-validating bioanalytical protocol is required. The following step-by-step UPLC-MS/MS methodology is engineered to prevent ex vivo hydrolysis of the acetate derivative while ensuring maximum recovery[3],[4].

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Spiking (Self-Validation)

  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of a deuterated internal standard (IS), such as 5-Hydroxy Acetate Omeprazole-d3 (100 ng/mL)[1].

  • Causality: Utilizing a stable isotope-labeled analogue ensures the IS co-elutes exactly with the target analyte. This creates a self-validating system that mathematically corrects for any matrix-induced ion suppression in the MS source or physical losses during extraction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of an Ethyl Acetate / n-Hexane mixture (80:20, v/v). Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C[4].

  • Causality: Ethyl acetate provides excellent recovery for moderately polar benzimidazoles. The deliberate addition of non-polar n-hexane forces highly polar endogenous plasma proteins and phospholipids to remain in the aqueous phase, yielding a cleaner baseline. Performing this at 4°C prevents the ex vivo degradation of the fragile ester bond in 5-hydroxy acetate omeprazole.

Step 3: Evaporation and Reconstitution

  • Action: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in 100 µL of the mobile phase.

Step 4: UPLC Chromatographic Separation

  • Action: Inject 5 µL onto a BEH C18 column (100 mm × 2.1 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in 2 mM ammonium acetate) and Mobile Phase B (Acetonitrile) at a flow rate of 0.3 mL/min[3].

  • Causality: Formic acid provides the necessary protons [M+H]+ for efficient positive electrospray ionization (ESI). Ammonium acetate acts as a volatile buffer to maintain a consistent pH, ensuring sharp, reproducible peak shapes for the basic benzimidazole nitrogens.

Step 5: Mass Spectrometry Detection

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive ESI. Monitor specific precursor-to-product ion transitions for omeprazole, 5-hydroxy omeprazole, and the acetate derivative.

LCMS_Protocol S1 1. Plasma Spiking Add IS (Deuterated Analogue) S2 2. Liquid-Liquid Extraction Ethyl Acetate / n-Hexane (4°C) S1->S2 S3 3. Solvent Evaporation Dry under N2 gas S2->S3 S4 4. UPLC Separation BEH C18 Column S3->S4 S5 5. MS/MS Detection MRM Mode (Positive ESI) S4->S5

Caption: Step-by-step bioanalytical UPLC-MS/MS workflow for omeprazole and its acetate derivatives.

Conclusion

The highlight the profound impact of minor structural modifications on drug disposition. While omeprazole relies on a complex, genetically variable CYP450 metabolic pathway to clear the body, the acetate derivative serves as a highly lipophilic, esterase-cleavable compound. For drug development professionals, leveraging these differences—whether designing novel PPI prodrugs or utilizing deuterated acetates as robust analytical standards—is paramount for advancing gastrointestinal therapeutics and precision bioanalysis.

References

  • Source: nih.
  • Source: koreamed.
  • Source: researchgate.
  • Source: pharmaffiliates.

Sources

Validation

A Senior Application Scientist's Guide to Characterizing Metabolite Cross-Reactivity in Omeprazole Immunoassays

Introduction: The Analytical Challenge in Omeprazole Pharmacokinetics Omeprazole, a cornerstone proton-pump inhibitor, is extensively prescribed to manage acid-related gastrointestinal disorders. Its clinical efficacy an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Omeprazole Pharmacokinetics

Omeprazole, a cornerstone proton-pump inhibitor, is extensively prescribed to manage acid-related gastrointestinal disorders. Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic profile, which exhibits significant inter-individual variability. This variability is largely driven by its metabolism, primarily through the cytochrome P450 enzymes CYP2C19 and CYP3A4[1]. This process generates a suite of metabolites, such as 5-hydroxyomeprazole and omeprazole sulfone, which are then excreted[2][3].

For researchers and drug development professionals, accurately quantifying omeprazole in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling and therapeutic drug monitoring. Immunoassays offer a high-throughput and cost-effective solution for this purpose. However, their utility is contingent on the specificity of the antibodies used, which can be compromised by the presence of structurally similar metabolites.

This guide provides a comprehensive framework for understanding and experimentally determining the cross-reactivity of omeprazole metabolites in immunoassays. While we will focus on the principles using well-documented metabolites, the methodologies described herein are directly applicable to assessing any metabolite of interest, including derivatives like 5-hydroxy acetate omeprazole.

The Mechanism of Immunoassay Cross-Reactivity

Immunoassays function on the principle of specific antibody-antigen binding. In a competitive immunoassay for omeprazole, a known quantity of labeled omeprazole competes with the omeprazole present in a sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of omeprazole in the sample.

Cross-reactivity occurs when a compound other than the target analyte—in this case, an omeprazole metabolite—is structurally similar enough to the parent drug to bind to the assay's antibody[4][5]. This binding event is indistinguishable from the binding of the actual target, leading to an overestimation of the parent drug concentration and, consequently, erroneous pharmacokinetic data[6]. The degree of this interference depends on both the structural similarity of the metabolite to the antibody's binding epitope and the concentration of the metabolite in the sample[7].

cluster_0 Scenario 1: High Specificity cluster_1 Scenario 2: Cross-Reactivity Ab1 Antibody Omeprazole1 Omeprazole (Target Analyte) Ab1->Omeprazole1 Specific Binding Metabolite1 Metabolite (e.g., 5-OH Omeprazole) Ab1->Metabolite1 No Binding Ab2 Antibody Omeprazole2 Omeprazole (Target Analyte) Ab2->Omeprazole2 Intended Binding Metabolite2 Metabolite (Structurally Similar) Ab2->Metabolite2 Cross-Reactive Binding (Causes Interference)

Caption: Mechanism of antibody specificity and cross-reactivity.

Omeprazole's Metabolic Landscape and the Potential for Interference

Omeprazole is metabolized into several key compounds. The primary pathways include:

  • 5-hydroxylation: Mediated predominantly by CYP2C19 to form 5-hydroxyomeprazole[1].

  • Sulfoxidation: Mediated by CYP3A4 to form omeprazole sulfone[8].

Further metabolism can occur, for instance, the oxidation of 5-hydroxyomeprazole to its corresponding carboxylic acid[9]. The structural backbone of these metabolites remains highly similar to the parent omeprazole, creating a high potential for cross-reactivity in immunoassays designed to detect the parent drug. While specific cross-reactivity data for commercial omeprazole immunoassay kits is often proprietary, the structural conservation among these molecules necessitates empirical validation by the end-user.

Experimental Protocol: A Self-Validating Workflow for Quantifying Cross-Reactivity

To ensure the trustworthiness of your immunoassay data, a self-validating cross-reactivity assessment is essential. The following protocol outlines the steps to determine the percentage of cross-reactivity for any metabolite in a competitive immunoassay format.

Objective: To calculate the percent cross-reactivity of a potential interferent (e.g., 5-hydroxy acetate omeprazole) relative to the target analyte (omeprazole).

Materials:

  • Omeprazole analytical standard

  • Metabolite analytical standard (e.g., 5-hydroxyomeprazole, omeprazole sulfone, 5-hydroxy acetate omeprazole)

  • Competitive immunoassay kit for omeprazole

  • Assay-specific buffer

  • Calibrated pipettes and sterile consumables

  • Microplate reader

Step-by-Step Methodology

Part 1: Preparation of Standards

  • Prepare Stock Solutions: Accurately weigh and dissolve the omeprazole and each metabolite standard in a suitable solvent (as recommended by the supplier) to create high-concentration stock solutions (e.g., 1 mg/mL).

  • Create Working Solutions: Perform serial dilutions of the stock solutions in the assay buffer to create a range of working standard concentrations for both omeprazole and the metabolite. The range for the omeprazole standards should cover the full dynamic range of the assay as specified by the manufacturer. The metabolite range should be broad enough to elicit a full dose-response curve.

Part 2: Immunoassay Procedure

  • Omeprazole Standard Curve: Run the omeprazole standards according to the immunoassay kit's instructions to generate a standard curve. This typically involves adding the standard, enzyme-labeled omeprazole, and antibody to the microplate wells and incubating.

  • Metabolite Dose-Response Curve: In separate wells on the same plate, run the serial dilutions of the metabolite standard in the same manner as the omeprazole standards.

  • Develop and Read Plate: After incubation, perform the wash steps and add the substrate as per the manufacturer's protocol. Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

Part 3: Data Analysis and Calculation

  • Determine IC50 Values:

    • For both the omeprazole standard curve and the metabolite dose-response curve, plot the signal (e.g., absorbance) versus the log of the concentration.

    • Perform a four-parameter logistic (4PL) regression for each curve.

    • From the regression, determine the concentration of omeprazole that causes 50% inhibition of the maximum signal (the IC50 of omeprazole).

    • Similarly, determine the concentration of the metabolite that causes 50% inhibition (the IC50 of the metabolite).

  • Calculate Percent Cross-Reactivity: Use the following established formula:

    • % Cross-Reactivity = (IC50 of Omeprazole / IC50 of Metabolite) x 100

cluster_prep Part 1: Preparation cluster_assay Part 2: Immunoassay cluster_analysis Part 3: Analysis prep prep assay assay analysis analysis result result stock Prepare Stock Solutions (Omeprazole & Metabolite) dilutions Perform Serial Dilutions in Assay Buffer stock->dilutions run_assay Run Standards on Plate (Omeprazole & Metabolite) dilutions->run_assay read_plate Develop & Read Plate run_assay->read_plate plot_curves Plot Dose-Response Curves (4PL Regression) read_plate->plot_curves calc_ic50 Determine IC50 Values (Analyte & Metabolite) plot_curves->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross final_result Final Cross-Reactivity % calc_cross->final_result

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Interpreting the Data: A Comparative Overview

After performing the experiment, the results should be tabulated for clear comparison. A high percentage indicates significant cross-reactivity, meaning the assay cannot distinguish well between the parent drug and the metabolite.

Table 1: Illustrative Cross-Reactivity Data for Omeprazole Metabolites (Note: This data is hypothetical and serves to illustrate how results should be presented. Actual values must be determined empirically for each specific assay.)

CompoundIC50 (ng/mL)% Cross-ReactivityImplication for Assay Accuracy
Omeprazole (Reference) 50100% Target Analyte
5-Hydroxyomeprazole25020%High potential for interference, may cause significant overestimation
Omeprazole Sulfone5,0001%Low potential for interference under normal physiological concentrations
5-Hydroxy Acetate OmeprazoleTo Be DeterminedTBDRequires experimental validation as outlined in the protocol

Beyond Immunoassays: Alternative Platforms for Unambiguous Quantification

When immunoassay specificity is insufficient for research needs, alternative analytical methods must be considered. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior specificity and sensitivity[3][10][11].

Table 2: Comparison of Immunoassay vs. LC-MS/MS for Omeprazole Analysis

FeatureImmunoassayLC-MS/MS
Specificity Moderate to High; susceptible to metabolite cross-reactivity[4].Very High; distinguishes between parent and metabolites based on mass-to-charge ratio[10][12].
Principle Antigen-Antibody BindingPhysicochemical separation followed by mass-based detection
Sensitivity ng/mL to pg/mL rangepg/mL to fg/mL range[11]
Throughput High (96/384-well plates)Lower; sample-by-sample analysis
Cost per Sample LowHigh
Development Time Moderate (if developing new assay)High (requires significant method development)

Conclusion and Recommendations

The potential for cross-reactivity from metabolites like 5-hydroxyomeprazole and its derivatives is a critical, often overlooked, variable in the accurate quantification of omeprazole by immunoassay. Relying on manufacturer-provided data alone is insufficient for rigorous scientific research.

References

  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. (n.d.). SciSpace. Retrieved from [Link]

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Retrieved from [Link]

  • Nguyen, T. (2022). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. D.U.Quark. Retrieved from [Link]

  • Analytical methodologies for the determination of omeprazole: An overview | Request PDF. (2007). ResearchGate. Retrieved from [Link]

  • Yarbrough, J., et al. (2014). Buspirone, fexofenadine, and omeprazole: Quantification of probe drugs and their metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 96, 251-258. Retrieved from [Link]

  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. Retrieved from [Link]

  • Structures of S- and R-omeprazole and the four oxidized metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of the PPIs and omeprazole metabolites examined. (n.d.). ResearchGate. Retrieved from [Link]

  • Ismail, A. A. (2015). How to Detect and Solve Immunoassay Interference. AACC. Retrieved from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Retrieved from [Link]

  • Park, J. H., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 26(15), 4467. Retrieved from [Link]

  • Lonsdale, R., et al. (2014). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of the American Chemical Society, 136(7), 2843-2853. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(1), 22-27. Retrieved from [Link]

  • Lippi, G., & Plebani, M. (2017). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. Journal of Medical Biochemistry, 36(3), 215-224. Retrieved from [Link]

  • Snozek, C. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1458-1466. Retrieved from [Link]

  • Eleven Cases of Omeprazole Hypersensitivity: Diagnosis and Study of Cross-Reactivity. (2013). Journal of Investigational Allergology and Clinical Immunology. Retrieved from [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Hughey Lab. Retrieved from [Link]

  • Weidolf, L., et al. (1988). Identification of two main urinary metabolites of [14C]omeprazole in humans. Drug Metabolism and Disposition, 16(5), 749-756. Retrieved from [Link]

  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography A, 949(1-2), 1-9. Retrieved from [Link]

  • Song, M., & Naidong, W. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 229-238. Retrieved from [Link]

  • Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. (2024). Journal of Chromatography B, 1230, 123919. Retrieved from [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 231-234. Retrieved from [Link]

  • Binding of omeprazole to protein targets identified by monoclonal antibodies. (2017). PLOS One. Retrieved from [Link]

  • Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. (2024). Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Yun, C. H., et al. (2014). Regioselective Hydroxylation of Omeprazole Enantiomers by Bacterial CYP102A1 Mutants. Journal of Pharmaceutical Sciences, 103(9), 2884-2890. Retrieved from [Link]

  • Goldstein, J. A., & de Morais, S. M. (1994). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. Pharmacogenetics and Genomics, 4(6), 297-304. Retrieved from [Link]

  • d'Herbomez, M., & Jarrar, T. O. (2022). Hormone Immunoassay Interference. Annals of Laboratory Medicine, 42(1), 1-13. Retrieved from [Link]

Sources

Comparative

ICH Q2(R2) Compliant Method Validation for 5-Hydroxy Acetate Omeprazole: UHPLC vs. Conventional HPLC Comparison Guide

Introduction The recent finalization of the [1] has introduced modernized expectations for the validation of analytical procedures, emphasizing lifecycle management and phase-appropriate control strategies. For complex a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The recent finalization of the [1] has introduced modernized expectations for the validation of analytical procedures, emphasizing lifecycle management and phase-appropriate control strategies. For complex active pharmaceutical ingredients (APIs) like omeprazole, monitoring synthetic intermediates and degradation products is a critical regulatory requirement.

5-Hydroxy acetate omeprazole is a key intermediate in the synthesis of 5-hydroxyomeprazole (the primary active metabolite of omeprazole) and a critical impurity monitored during bulk drug substance batch release[2]. Due to the inherent instability of the benzimidazole core, developing and validating a robust chromatographic method requires precise control over the chemical environment.

This guide provides an objective, data-driven comparison between Sub-2 µm Ultra-High-Performance Liquid Chromatography (UHPLC) and 5 µm Conventional HPLC methodologies for the validation of 5-hydroxy acetate omeprazole, strictly adhering to ICH Q2(R2) principles.

Mechanistic Causality in Method Development

Before executing a validation protocol, the analytical method must be mechanistically sound. As a Senior Application Scientist, I approach method development by addressing the specific physicochemical vulnerabilities of the analyte.

  • Acid Lability of the Benzimidazole Core: Omeprazole and its derivatives, including 5-hydroxy acetate omeprazole, undergo rapid acid-catalyzed degradation to form sulfenamides. Causality: To prevent in-situ degradation during analysis, the mobile phase and sample diluent must be buffered to a slightly alkaline pH. We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 7.6[3]. This ensures that any impurities detected are genuine to the sample and not artifacts generated by the analytical procedure itself.

  • Stationary Phase Selection: 5-hydroxy acetate omeprazole possesses both a polar hydroxyl/acetate moiety and a highly hydrophobic benzimidazole backbone. A C18 stationary phase provides optimal hydrophobic retention, while the acetate buffer controls the ionization state, preventing peak tailing caused by secondary interactions with residual silanols.

  • UHPLC vs. HPLC Dynamics: Transitioning from a 5 µm fully porous particle (HPLC) to a 1.7 µm particle (UHPLC) reduces the eddy diffusion (A-term) and mass transfer resistance (C-term) in the van Deemter equation. This theoretically yields sharper peaks, superior resolution from closely eluting impurities (like omeprazole sulfone), and significantly reduced solvent consumption.

Self-Validating Experimental Protocols

Under ICH Q2(R2), trustworthiness is established through self-validating systems. The following protocol embeds System Suitability Testing (SST) as an uncompromising gatekeeper. If the SST fails, the system invalidates the subsequent run, preventing the generation of erroneous validation data.

Step-by-Step Methodology
  • Diluent Preparation: Mix 10 mM Ammonium Acetate (pH 7.6) and Methanol in a 50:50 (v/v) ratio. Note: The alkaline pH guarantees the stability of the analyte during extended autosampler queues.

  • Standard Preparation: Accurately weigh 10 mg of 5-hydroxy acetate omeprazole reference standard from [2] and dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock sequentially to span the ICH Q2(R2) reporting range (0.05 µg/mL to 10 µg/mL) for impurity profiling.

  • Self-Validating SST Protocol: Inject the 1.0 µg/mL standard six consecutive times before any validation run.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ( Tf​ ) ≤ 1.5, Theoretical plates ( N ) ≥ 10,000.

Chromatographic Conditions Comparison
ParameterConventional HPLC MethodUHPLC Method
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 7.6)10 mM Ammonium Acetate (pH 7.6)
Mobile Phase B Acetonitrile : Methanol (80:20)Acetonitrile : Methanol (80:20)
Elution Mode Gradient (20% to 80% B)Gradient (20% to 80% B)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
Column Temperature 25 °C35 °C
Detection (UV) 280 nm280 nm
Total Run Time 35 minutes5 minutes

ICH Q2(R2) Validation Parameters & Comparative Data

The following data summarizes the validation execution comparing the two methodologies. According to ICH Q2(R2), validation must prove the method is "fit for its intended purpose"[1].

Table 1: Comparative Validation Results for 5-Hydroxy Acetate Omeprazole
ICH Q2(R2) ParameterRegulatory Acceptance CriteriaConventional HPLC ResultsUHPLC ResultsPerformance Verdict
Specificity (Forced Degradation) Resolution ( Rs​ ) > 1.5 from closest degradation peak Rs​ = 2.1 Rs​ = 3.8UHPLC Superior: 1.7 µm particles provide baseline separation even under severe oxidative stress.
Working Range & Response Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9992 R2 = 0.9999Comparable: Both methods demonstrate excellent linear response across the specified range.
Accuracy (% Recovery) Mean recovery between 90.0% - 110.0%98.5% ± 1.2%99.8% ± 0.4%UHPLC Superior: Reduced peak broadening minimizes integration errors, yielding tighter accuracy.
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)1.4%0.5%UHPLC Superior: Advanced fluidics in the UHPLC system provide highly reproducible injection volumes.
Sensitivity (LOD) Signal-to-Noise (S/N) > 30.15 µg/mL0.02 µg/mLUHPLC Superior: Narrower peak widths concentrate the analyte band, drastically increasing the S/N ratio.
Sensitivity (LOQ) Signal-to-Noise (S/N) > 100.50 µg/mL0.06 µg/mLUHPLC Superior: Allows for much stricter impurity limit controls.

Visualizing the Validation Workflow

To ensure systematic compliance, the logical relationship of the ICH Q2(R2) validation lifecycle is mapped below. The framework ensures that the Analytical Target Profile (ATP) dictates the development, which is then gated by the SST before executing the core validation tests.

G cluster_0 ICH Q2(R2) Core Validation Tests ATP Analytical Target Profile (5-Hydroxy Acetate Omeprazole) Dev Method Development (UHPLC vs HPLC) ATP->Dev SST System Suitability Testing (Self-Validating Gatekeeper) Dev->SST Spec Specificity & Selectivity (Forced Degradation) SST->Spec Range Working Range & Response (Linearity) SST->Range AccPrec Accuracy & Precision (Combined Approach) SST->AccPrec Sens Sensitivity (LOD / LOQ) SST->Sens Report Validation Report & Lifecycle Management Spec->Report Range->Report AccPrec->Report Sens->Report

Fig 1: ICH Q2(R2) analytical procedure validation lifecycle for 5-hydroxy acetate omeprazole.

Conclusion

While both conventional HPLC and UHPLC methodologies successfully meet the rigorous acceptance criteria outlined in the ICH Q2(R2) guidelines, the UHPLC methodology is objectively superior for the validation of 5-hydroxy acetate omeprazole. By leveraging sub-2 µm particle technology, laboratories can achieve an 85% reduction in analysis time (from 35 minutes down to 5 minutes) while simultaneously improving sensitivity (LOQ of 0.06 µg/mL) and resolution. For modern drug development professionals, adopting UHPLC not only ensures regulatory compliance but fundamentally optimizes laboratory throughput and data integrity.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method ResearchGate. URL:[Link]

Sources

Validation

Optimizing Extraction Efficiency of 5-Hydroxyomeprazole: A Comparative Guide on Acetate-Based and Alternative Solvent Systems

Introduction As a Senior Application Scientist, I frequently observe that bioanalytical bottlenecks rarely originate in the mass spectrometer; they begin at the bench during sample preparation. The accurate quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I frequently observe that bioanalytical bottlenecks rarely originate in the mass spectrometer; they begin at the bench during sample preparation. The accurate quantification of 5-hydroxyomeprazole (5-OH-OMP)—the primary CYP2C19-mediated metabolite of omeprazole—is critical for pharmacogenomic phenotyping and pharmacokinetic (PK) profiling. Because 5-OH-OMP is an amphoteric molecule containing both a weakly basic pyridine ring and a weakly acidic benzimidazole ring, its extraction efficiency is highly sensitive to solvent polarity, hydrogen bonding capacity, and aqueous pH.

This guide provides an objective, data-driven comparison of acetate-based solvent systems against alternative extraction methods, detailing the mechanistic causality behind solvent selection and providing a self-validating protocol for high-throughput laboratories.

Mechanistic Causality: The Role of CYP2C19 and Molecular Polarity

Omeprazole undergoes extensive hepatic biotransformation. The CYP2C19 isoenzyme specifically hydroxylates the 5-methyl group of the benzimidazole ring, yielding 5-hydroxyomeprazole[1]. This addition of a hydroxyl group significantly increases the molecule's polarity compared to the parent drug, altering its partition coefficient ( Kow​ ) and making it more challenging to extract from aqueous biological matrices like human plasma.

Pathway OMP Omeprazole (Pro-drug) CYP CYP2C19 Enzyme (Hepatic Metabolism) OMP->CYP Oxidation OH_OMP 5-Hydroxyomeprazole (Primary Metabolite) CYP->OH_OMP Major Pathway SULF Omeprazole Sulfone (Minor Metabolite) CYP->SULF CYP3A4 (Minor)

Caption: CYP2C19-mediated hepatic biotransformation of omeprazole into its primary and secondary metabolites.

Comparative Analysis of Extraction Solvents

To successfully partition 5-OH-OMP into an organic phase, the solvent must act as a strong hydrogen-bond acceptor to interact with the newly formed 5-hydroxyl group, while maintaining a dielectric constant low enough to exclude endogenous plasma proteins and phospholipids.

Below is a quantitative comparison of the most prevalent solvent systems used in liquid-liquid extraction (LLE) and solid-phase extraction (SPE):

Solvent SystemPrimary Mechanism & PolarityMean Recovery (%)LOQ (ng/mL)Matrix EffectBest Application
Ethyl Acetate : DCM (4:1) H-bond acceptor, moderate polarity95.0 - 98.0%3.0 - 5.0LowRoutine PK profiling, high-throughput LLE[2]
MTBE Low polarity, volatility-driven85.0 - 90.0%5.0 - 10.0Very LowLC-MS/MS requiring ultra-clean baselines[3]
Ammonium Acetate (SPE) Hydrophobic & ion-exchange> 96.0%1.5 - 5.0MinimalMiniaturized, automated clinical diagnostics[4]
Chiral DES Tunable hydrogen bonding> 90.0%N/AModerateEnantioselective chiral resolution (S/R forms)[5]
Why Acetate-Based Systems Excel

Ethyl Acetate (EtOAc) is uniquely suited for extracting 5-OH-OMP. Its carbonyl oxygen serves as a potent hydrogen-bond acceptor for the metabolite's hydroxyl group. When researchers utilize a mixture of2[2], the EtOAc drives the chemical partitioning, while the denser DCM sharpens the phase boundary during centrifugation, preventing the accidental aspiration of the aqueous protein layer.

Alternatively, Methyl t-butyl ether (MTBE) provides a cleaner extract due to its lower polarity, but it sacrifices absolute recovery of the more polar 5-OH-OMP metabolite compared to the parent omeprazole[3]. For advanced chiral separations, Deep Eutectic Solvents (DES) (e.g., R-menthol + acetic acid) are emerging as powerful tools to selectively extract specific omeprazole enantiomers by altering the solvent-accessible surface area of the solute[5].

Self-Validating Experimental Protocol: Acetate-Buffered LLE

To ensure absolute trustworthiness in your assay, an extraction protocol must be self-validating. This means incorporating biochemical checkpoints that immediately flag procedural failures. The following protocol utilizes an ammonium acetate buffer to lock the analyte's ionization state prior to EtOAc-driven extraction.

Step-by-Step Methodology:

  • Matrix Aliquoting: Transfer 200 µL of human plasma into a 2.0 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of deuterated internal standard (e.g., D3-omeprazole).

    • Self-Validation Check: Consistent IS peak area across all samples validates that matrix effects and extraction losses are uniform, acting as an internal control for the entire workflow.

  • pH Stabilization (Critical Step): Add 100 µL of4[4].

    • Causality: At pH 7.25, both the pyridine and benzimidazole rings of 5-OH-OMP remain predominantly un-ionized, maximizing lipophilicity and preventing the molecule from crashing out into the aqueous waste.

  • Solvent Addition: Add 1.0 mL of Ethyl Acetate : Dichloromethane (4:1, v/v).

  • Partitioning: Vortex vigorously for 2 minutes. The mechanical shear maximizes the interfacial surface area between the aqueous and organic phases, allowing the EtOAc to hydrogen-bond with the 5-OH-OMP.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer exactly 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

    • Causality: Omeprazole's sulfoxide bond is thermally labile. Exceeding 40°C will induce degradation into omeprazole sulfide, artificially skewing metabolite ratios.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 10 mM ammonium acetate : acetonitrile).

Workflow Plasma 1. Plasma Sample + Internal Std Buffer 2. pH Adjustment (Ammonium Acetate) Plasma->Buffer Extract 3. LLE Extraction (EtOAc:DCM 4:1) Buffer->Extract Centrifuge 4. Centrifugation (10,000 x g) Extract->Centrifuge Dry 5. N2 Drying (Max 35°C) Centrifuge->Dry LCMS 6. LC-MS/MS Analysis Dry->LCMS

Caption: Self-validating liquid-liquid extraction workflow for 5-hydroxyomeprazole utilizing acetate buffers and solvents.

References

  • Enantioselective Liquid–Liquid Extraction of Omeprazole Enantiomers Using Chiral Deep Eutectic Solvents | Journal of Chemical & Engineering Data - ACS Publications. acs.org.
  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed. nih.gov.
  • Development and validation of a reversed-phase HPLC-UV method for simultaneous determination of levosulpiride and omeprazole in human plasma - PLOS. plos.org.
  • Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - KoreaMed Synapse. koreamed.org.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - MDPI. mdpi.com.

Sources

Comparative

A Comparative Guide to the Metabolite Profiles of Omeprazole and Esomeprazole

This guide provides an in-depth comparison of the metabolite profiles of racemic omeprazole and its S-enantiomer, esomeprazole. We will delve into the stereoselective metabolism that leads to distinct pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the metabolite profiles of racemic omeprazole and its S-enantiomer, esomeprazole. We will delve into the stereoselective metabolism that leads to distinct pharmacokinetic and pharmacodynamic properties, with a particular focus on the formation of hydroxylated and sulfidated derivatives. This analysis is critical for researchers and professionals in drug development and pharmacology to understand the nuances that differentiate these two widely used proton pump inhibitors (PPIs).

Introduction: The Significance of Stereochemistry in Drug Metabolism

Omeprazole is a racemic mixture of two enantiomers, S-omeprazole (esomeprazole) and R-omeprazole. While chemically similar, these enantiomers exhibit different metabolic fates in the body, primarily due to the stereospecificity of the cytochrome P450 (CYP) enzyme system. Esomeprazole, the S-enantiomer, was developed to improve upon the pharmacokinetic profile of omeprazole, leading to more consistent and predictable acid suppression. Understanding the differences in their metabolite profiles is key to appreciating the clinical advantages offered by the single enantiomer formulation.

The primary metabolism of both omeprazole and esomeprazole occurs in the liver, mediated predominantly by the CYP2C19 and CYP3A4 isoenzymes. These enzymes catalyze the formation of several key metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. The relative contribution of each enzyme to the metabolism of the R- and S-enantiomers differs, which is the basis for the observed differences in their plasma concentrations and clinical efficacy.

It is important to clarify the terminology used in this guide. While the query specifically mentioned "5-hydroxy acetate omeprazole," the predominant and most well-characterized primary metabolite is 5-hydroxyomeprazole. Further metabolism of this compound can occur, but an acetate conjugate is not a commonly reported major metabolite in the literature. Therefore, this guide will focus on the established major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, as the basis for comparison.

Metabolic Pathways: A Tale of Two Enantiomers

The metabolic pathways of omeprazole and esomeprazole are qualitatively similar but quantitatively different. The key distinction lies in the affinity of the R- and S-enantiomers for the active sites of CYP2C19 and CYP3A4.

Omeprazole Metabolism:

As a racemic mixture, omeprazole's metabolism is a composite of the metabolism of its two enantiomers. The R-enantiomer is more rapidly metabolized by CYP2C19 than the S-enantiomer. This leads to a lower plasma concentration of the R-enantiomer and a higher contribution of the S-enantiomer (esomeprazole) to the overall clinical effect, especially in individuals who are extensive metabolizers for CYP2C19.

Esomeprazole Metabolism:

Esomeprazole is primarily metabolized by CYP2C19 to form 5-hydroxyesomeprazole and to a lesser extent by CYP3A4 to form esomeprazole sulfone. Because esomeprazole is a poorer substrate for CYP2C19 compared to R-omeprazole, it has a slower clearance rate and a higher area under the plasma concentration-time curve (AUC). This results in more sustained and higher plasma levels of the active drug, leading to more effective and predictable inhibition of the proton pump.

The following diagram illustrates the metabolic pathways of omeprazole and esomeprazole:

cluster_omeprazole Omeprazole (Racemic) cluster_esomeprazole Esomeprazole cluster_metabolites Metabolites omeprazole Omeprazole (R- and S-enantiomers) hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 >> CYP3A4 omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 esomeprazole Esomeprazole (S-enantiomer) hydroxy_esomeprazole 5-Hydroxyesomeprazole esomeprazole->hydroxy_esomeprazole CYP2C19 esomeprazole_sulfone Esomeprazole Sulfone esomeprazole->esomeprazole_sulfone CYP3A4

Caption: Metabolic pathways of omeprazole and esomeprazole.

Comparative Metabolite Profiles: A Quantitative Look

The stereoselective metabolism of omeprazole results in a different quantitative metabolite profile compared to esomeprazole. The following table summarizes the key pharmacokinetic parameters that highlight these differences.

ParameterOmeprazole (Racemic)EsomeprazoleKey Takeaway
Primary Metabolizing Enzyme CYP2C19 and CYP3A4CYP2C19 and CYP3A4The relative contribution of each enzyme differs significantly.
Major Metabolite 5-hydroxyomeprazole5-hydroxyesomeprazoleBoth form hydroxylated metabolites.
Other Major Metabolite Omeprazole sulfoneEsomeprazole sulfoneBoth form sulfone metabolites.
Plasma AUC (Area Under the Curve) LowerHigherEsomeprazole has greater systemic exposure.
Metabolic Clearance HigherLowerEsomeprazole is cleared more slowly from the body.
Inter-individual Variability HigherLowerEsomeprazole provides more predictable patient outcomes.

Experimental Protocol: Analysis of Omeprazole and Esomeprazole Metabolites in Human Plasma

To quantitatively assess the metabolite profiles of omeprazole and esomeprazole, a robust and validated analytical method is required. The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the parent drugs and their major metabolites in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of omeprazole, esomeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma.

Materials and Reagents:

  • Reference standards for omeprazole, esomeprazole, 5-hydroxyomeprazole, and omeprazole sulfone

  • Stable isotope-labeled internal standards (e.g., omeprazole-d3)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Experimental Workflow:

start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Report Generation data_processing->end

Caption: Workflow for LC-MS/MS analysis of omeprazole and its metabolites.

Step-by-Step Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray ionization (ESI), positive mode

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using known concentrations of the reference standards.

    • Quantify the concentrations of the analytes in the plasma samples by interpolating from the calibration curve.

Conclusion

The stereoselective metabolism of omeprazole is a classic example of how stereochemistry can significantly impact a drug's pharmacokinetic profile. Esomeprazole, as a pure S-enantiomer, offers a more predictable and sustained clinical effect due to its slower metabolism by CYP2C19. This results in higher plasma concentrations and a more consistent inhibition of gastric acid secretion compared to racemic omeprazole. The analytical methods outlined in this guide provide a framework for researchers to accurately quantify these differences and further explore the nuances of proton pump inhibitor metabolism.

References

  • FDA. (2012). NEXIUM (esomeprazole magnesium) Delayed-Release Capsules, for oral use NEXIUM (esomeprazole magnesium) For Delayed-Release Oral Suspension. [Link]

  • Lind, T., Rydberg, L., Hedenström, H., & Andersson, T. (1999). Esomeprazole, the S-isomer of omeprazole, provides more effective acid control than omeprazole. Alimentary Pharmacology & Therapeutics, 13(12), 1613-1619. [Link]

Safety & Regulatory Compliance

Handling

Operational Guide: Personal Protective Equipment and Safe Handling of 5-Hydroxy Acetate Omeprazole

As a drug development professional or analytical scientist, handling highly concentrated reference standards requires a rigorous approach to laboratory safety. 5-Hydroxy Acetate Omeprazole (and its related 5-hydroxyomepr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or analytical scientist, handling highly concentrated reference standards requires a rigorous approach to laboratory safety. 5-Hydroxy Acetate Omeprazole (and its related 5-hydroxyomeprazole base and sodium salts) is a critical analytical standard predominantly utilized in in vitro cytochrome P450 (CYP2C19) cocktail inhibition assays and pharmacokinetic (PK) drug-drug interaction (DDI) studies[1].

Unlike formulated omeprazole capsules which are enteric-coated[2], this unformulated, high-purity reference standard presents acute occupational exposure risks. This guide provides a self-validating operational framework for handling this compound, ensuring scientific integrity, regulatory compliance, and personnel safety.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the physical and chemical behavior of the substance. The following table summarizes the quantitative data and the mechanistic impact these properties have on daily handling.

Table 1: Hazard and Physicochemical Summary

PropertyValue / DescriptionCausality / Impact on Handling
Molecular Weight ~361.42 g/mol (Base)[3]Exists as a fine, low-density powder that is easily aerosolized if static charge is present in the weighing environment.
GHS Hazards H315, H319, H335, H412Mandates strict dermal, ocular, and respiratory barriers to prevent acute mucous membrane irritation[4][5].
Solubility DMSO (25 mg/ml), Water (0.5 mg/ml)Utilizing DMSO for rapid solubilization immediately neutralizes airborne inhalation risks[2].
Stability Hygroscopic, PhotosensitiveMust be weighed into amber vials to prevent UV degradation and stored tightly closed at 2-8°C[2].
The PPE Matrix: Mechanistic Justification

Safety is not about blindly wearing gear; it is about understanding the barrier mechanics. The following Personal Protective Equipment (PPE) is mandatory when handling 5-Hydroxy Acetate Omeprazole in its dry powder form[4].

  • Respiratory Protection (Engineering Control Priority): Handle strictly within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. If engineering controls are unavailable, an N95 or P100 particulate respirator is required.

    • Causality: The fine powder is highly prone to aerosolization. Inhalation directly triggers H335 (Specific Target Organ Toxicity - Single Exposure), causing severe respiratory tract irritation[4][5].

  • Hand Protection: Double-layered nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides a robust chemical barrier against polar organic structures, mitigating the H315 dermal irritation risk[4]. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing the skin.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the margins. Goggles prevent micro-particulates from contacting the cornea, which would induce acute H319 eye irritation[5].

  • Body Protection: Fluid-resistant laboratory coat with snug, knit cuffs.

    • Causality: Prevents the hygroscopic powder from adhering to personal clothing and transferring outside the controlled laboratory environment[4].

Operational Workflow: Safe Handling & Reconstitution

This self-validating protocol ensures that the hazard is neutralized before the chemical ever leaves the controlled environment.

Step 1: Environmental Preparation & PPE Donning Inspect the BSC or powder hood for proper inward airflow. Don your fluid-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves[4].

Step 2: Static Neutralization Pass an anti-static zero-stat gun over the analytical balance, the weighing spatulas, and the receiving vial. Causality: 5-Hydroxy Acetate Omeprazole is a fine, hygroscopic powder[2]. Static charges cause the particles to violently repel and aerosolize, drastically increasing inhalation exposure risk and ruining mass accuracy.

Step 3: Analytical Weighing Place a pre-tared amber glass vial on the balance. Using a micro-spatula, carefully transfer the required mass. Cap the source bottle immediately. Causality: The compound is photosensitive and degrades under direct UV/visible light exposure[2]. Amber glass preserves the structural integrity of the standard.

Step 4: In-Situ Solubilization Inject your primary solvent (e.g., DMSO or Methanol) directly into the vial while still inside the BSC. Seal the vial. Causality: Converting the powder to a liquid state inside the hood immediately eliminates the H335 inhalation hazard[4]. The sealed liquid can now be safely transported to the open bench for downstream assays.

Spill Response & Waste Disposal Plan

In the event of a powder spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Step 1: Immediate Isolation If powder is spilled outside the BSC, immediately halt work. Instruct personnel to maintain a 1.5-meter distance to prevent tracking the powder throughout the lab.

Step 2: Wet Containment (Do Not Dry Sweep) Gently overlay the spilled powder with absorbent laboratory wipes. Slowly pour 70% Isopropyl Alcohol (IPA) or water over the wipes until saturated. Causality: Dry sweeping mechanically aerosolizes the irritant powder. Wetting the material traps the particulates, instantly neutralizing airborne transmission[4].

Step 3: Mechanical Collection Use a disposable, non-sparking scoop or a rigid piece of cardboard to lift the saturated wipes and the spilled material.

Step 4: Hazardous Waste Segregation Place all contaminated wipes, scoops, and the outer layer of your nitrile gloves into a sealable hazardous waste bag. Label the bag as "Trace Toxic/Irritant Solid Waste." Causality: 5-Hydroxyomeprazole exhibits chronic aquatic toxicity (H412)[4]. It must be segregated for high-temperature incineration and must never be flushed down the laboratory drain.

Process Visualization

Handling_Workflow Start Start: 5-Hydroxy Acetate Omeprazole Handling PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE BSC Transfer to BSC or Powder Weighing Hood PPE->BSC Static Neutralize Static Charge (Prevents Aerosolization) BSC->Static Weighing Weigh into Amber Vial (Protects from Photodegradation) Static->Weighing Spill Spill Occurred? Weighing->Spill WetWipe Wet Containment (70% IPA) Do Not Sweep Dry Powder Spill->WetWipe Yes Solubilize Solubilize in DMSO/MeOH (Eliminates Inhalation Risk) Spill->Solubilize No Waste Dispose as Solid Toxic Waste (No Drain Disposal) WetWipe->Waste End End: Store at 2-8°C Tightly Closed Waste->End Solubilize->End

Workflow for safe handling, PPE donning, and spill response of 5-Hydroxy Acetate Omeprazole.

Sources

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